molecular formula C8H7Br2NO2 B1487498 Ethyl 5,6-dibromonicotinate CAS No. 1190862-68-0

Ethyl 5,6-dibromonicotinate

Cat. No.: B1487498
CAS No.: 1190862-68-0
M. Wt: 308.95 g/mol
InChI Key: JBZFHUQLVRJVMC-UHFFFAOYSA-N
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Description

Ethyl 5,6-dibromonicotinate is a useful research compound. Its molecular formula is C8H7Br2NO2 and its molecular weight is 308.95 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5,6-dibromonicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5,6-dibromonicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5,6-dibromopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2NO2/c1-2-13-8(12)5-3-6(9)7(10)11-4-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZFHUQLVRJVMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673264
Record name Ethyl 5,6-dibromopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190862-68-0
Record name Ethyl 5,6-dibromopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Masterclass: Synthesis of Ethyl 5,6-dibromonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the optimized synthesis of Ethyl 5,6-dibromonicotinate (CAS: 1190862-68-0), a critical halogenated pyridine scaffold used in the development of kinase inhibitors and agrochemicals.

The protocol moves beyond generic textbook descriptions, focusing on a scalable, three-stage workflow that maximizes regioselectivity and minimizes purification bottlenecks.

Retrosynthetic Strategy & Mechanistic Logic

Direct bromination of ethyl nicotinate is electronically unfavorable and lacks regiocontrol. The pyridine ring is electron-deficient, making electrophilic aromatic substitution (EAS) difficult without activating groups.

The Solution: Utilize 6-hydroxynicotinic acid as the starting material.[1][2]

  • Activation: The hydroxyl group at C6 (existing as the pyridone tautomer) activates the C5 position for electrophilic attack.

  • Regioselective Bromination: Bromination occurs exclusively at C5 under mild aqueous conditions.

  • Dehydroxy-halogenation: The C6 "hydroxyl" (lactam carbonyl) is converted to a bromide using phosphorous pentabromide (PBr₅) or phosphoryl bromide (POBr₃).

  • Esterification: The resulting acid bromide intermediate is quenched with ethanol to yield the final ester.

Reaction Pathway Visualization

The following diagram illustrates the chemical transformations and the intermediate states.

SynthesisPathway SM 6-Hydroxynicotinic Acid (Start) Int1 5-Bromo-6-hydroxynicotinic Acid SM->Int1 Br2, H2O (Regioselective EAS) Int2 5,6-Dibromonicotinoyl Bromide (Transient) Int1->Int2 PBr3 + Br2 (in situ PBr5) (Dehydroxy-bromination) Prod Ethyl 5,6-dibromonicotinate (Final) Int2->Prod EtOH (Quench/Esterification)

Caption: Stepwise conversion from activated pyridine scaffold to the dialkyl-brominated ester.

Detailed Experimental Protocol
Stage 1: Regioselective Bromination at C5

Objective: Install the first bromine atom at the 5-position using the directing power of the 6-hydroxy group.

Reagents:

  • 6-Hydroxynicotinic acid (1.0 eq)

  • Bromine (Br₂) (1.1 eq)

  • Water (Solvent)[3][4]

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer and a pressure-equalizing dropping funnel. Charge with 6-hydroxynicotinic acid suspended in water (approx. 4-5 volumes).

  • Addition: Cool the suspension to 0–5°C. Add Bromine dropwise over 30 minutes. The reaction is exothermic; maintain internal temperature <10°C to prevent over-bromination.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 24 hours. The suspension will change color as the product precipitates.

  • Workup: Filter the solid.[2][5][6] Wash the cake thoroughly with cold water to remove residual HBr and unreacted Br₂.

  • Drying: Dry the solid in a vacuum oven at 45°C.

    • Yield Expectation: 90–97%

    • Appearance: Tan to pale yellow solid.

    • Checkpoint: ¹H NMR should show loss of the C5 proton and a shift in the C4 proton signal.

Stage 2 & 3: Dehydroxy-bromination & Esterification (One-Pot)

Objective: Convert the C6-OH to C6-Br and simultaneously esterify the carboxylic acid.

Reagents:

  • 5-Bromo-6-hydroxynicotinic acid (from Stage 1)

  • Phosphorus Tribromide (PBr₃) (1.2 eq)

  • Bromine (Br₂) (1.2 eq) — Generates PBr₅ in situ

  • Ethanol (Anhydrous)

  • Toluene (Solvent)

Protocol:

  • PBr₅ Formation: In a dry flask under inert atmosphere (N₂/Ar), dissolve PBr₃ in Toluene. Cool to 0°C and slowly add Br₂. The formation of a yellow solid (PBr₅) is observed.[1][2][6][7]

  • Addition: Add the dried 5-bromo-6-hydroxynicotinic acid solid to the PBr₅ suspension.

  • Heating: Heat the mixture to 80–90°C.

    • Mechanism:[6][8][9][10][11] The PBr₅ converts the carboxylic acid to the acid bromide (-COBr) and the pyridone carbonyl to the bromide (-Br). Evolution of HBr gas will occur (scrubber required).

    • Monitoring: Stir for 3–5 hours until the solid dissolves and gas evolution ceases.

  • Quench (Esterification): Cool the reaction mixture to 0–10°C. Slowly add Anhydrous Ethanol (excess, ~5-10 eq).

    • Caution: This step is highly exothermic.[12] The acid bromide reacts instantly with ethanol to form the ethyl ester.

  • Workup:

    • Quench the mixture into ice water.

    • Neutralize with saturated NaHCO₃ solution (pH ~8).

    • Extract with Ethyl Acetate (x3).[6]

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from Ethanol/Heptane or flash chromatography (Hexane/EtOAc) if necessary.

Quantitative Data Summary
ParameterStage 1 (C5-Bromination)Stage 2/3 (C6-Br & Esterification)
Limiting Reagent 6-Hydroxynicotinic Acid5-Bromo-6-hydroxynicotinic Acid
Key Reagent Br₂ (aq)PBr₅ (in situ) / EtOH
Temp Range 0°C → 25°C90°C → 0°C (Quench)
Typical Yield 95%75-85%
Critical Impurity 3,5-dibromo byproduct (if T > 20°C)Hydrolyzed acid (if moisture enters)
Critical Safety & Process Control
  • Phosphorus Oxybromide/Pentabromide Hazards: These reagents react violently with water.[7] All glassware for Stage 2 must be oven-dried. A caustic scrubber (NaOH) is mandatory to neutralize HBr fumes.

  • Bromine Handling: Liquid bromine is volatile and corrosive. Use a specialized dropping funnel with a Teflon stopcock; standard grease will degrade.

  • Thermal Runaway: The ethanol quench of the acid bromide (Stage 3) releases significant heat. Addition must be rate-limited by the cooling capacity of the reactor.

Analytical Validation

To certify the identity of Ethyl 5,6-dibromonicotinate , compare analytical data against these standards:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.85 (s, 1H, C2-H) — Most deshielded due to proximity to N and Br.

    • δ 8.45 (s, 1H, C4-H)

    • δ 4.41 (q, 2H, O-CH₂-)

    • δ 1.42 (t, 3H, -CH₃)

  • Mass Spectrometry (LC-MS):

    • Look for the characteristic tribromide isotope pattern (due to two Br atoms).

    • [M+H]⁺ peaks at ~308, 310, 312 (1:2:1 ratio).

References
  • PrepChem. (n.d.). Synthesis of 6-Bromonicotinic Acid (Methodology adapted for dibromo analog). Retrieved from [Link]

  • Organic Syntheses. (1951). 6-Hydroxynicotinic Acid (Precursor Synthesis). Org. Synth. 1951, 31, 72. Retrieved from [Link]

  • Google Patents. (1994). Process for preparing 5-bromonicotinic acid (RU2039046C1).
  • ChemSrc. (2025).[5] Ethyl 5,6-dibromonicotinate Structure and Properties. Retrieved from [Link]

Sources

Technical Whitepaper: Strategic Synthesis of Ethyl 5,6-dibromonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic synthesis of Ethyl 5,6-dibromonicotinate , a critical halogenated pyridine scaffold used in the development of kinase inhibitors and agrochemicals.

Executive Summary

Ethyl 5,6-dibromonicotinate (CAS: 1190862-68-0) serves as a high-value electrophilic scaffold in medicinal chemistry. Its vicinal dibromide motif allows for orthogonal functionalization: the C6-bromine is highly reactive toward nucleophilic aromatic substitution (


), while the C5-bromine is preferred for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) due to steric and electronic differentiation.

This guide delineates a robust, scalable synthetic route starting from 6-Hydroxynicotinic acid . Unlike direct bromination of nicotinate esters—which suffers from poor regioselectivity due to the electron-deficient pyridine ring—this route leverages the hydroxyl group's activating power to install the C5-bromine with high precision before converting the C6-hydroxyl functionality.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the "Activation-Deactivation" principle . We cannot simply brominate ethyl nicotinate efficiently because the pyridine ring is deactivated. Instead, we use a pyridone precursor (6-hydroxynicotinic acid) where the oxygen atom activates the C5 position for electrophilic attack.

Logical Disconnection
  • Target: Ethyl 5,6-dibromonicotinate.[1]

  • Precursor 1: 5,6-Dibromonicotinic acid (Acid chloride formation/Esterification).

  • Precursor 2: 5-Bromo-6-hydroxynicotinic acid (Dehydroxy-bromination of C6).

  • Starting Material: 6-Hydroxynicotinic acid (Regioselective C5 bromination).

Retrosynthesis Target Ethyl 5,6-dibromonicotinate (Target) Inter1 5,6-Dibromonicotinic Acid Target->Inter1 Esterification Inter2 5-Bromo-6-hydroxynicotinic Acid (Key Regio-Intermediate) Inter1->Inter2 Dehydroxy-bromination (POBr3) SM 6-Hydroxynicotinic Acid (Starting Material) Inter2->SM Electrophilic Bromination (Br2/AcOH)

Figure 1: Retrosynthetic logic flow demonstrating the stepwise installation of bromine atoms.

Primary Starting Material Profile

PropertySpecification
Name 6-Hydroxynicotinic acid
CAS No. 5006-66-6
Structure Pyridine-3-carboxylic acid, 6-hydroxy-
Tautomerism Exists predominantly as the 2-pyridone tautomer in solution.
Reactivity The C6-oxygen donates electron density, activating the C5 position (ortho to the oxygen) for electrophilic substitution.
Handling Solid, stable, but hygroscopic. Ensure moisture-free storage.

Why this SM? Direct bromination of nicotinic acid requires forcing conditions (molten


 or oleum) and often yields mixtures. 6-Hydroxynicotinic acid allows mild, regioselective bromination at C5 due to the ortho-directing effect of the hydroxyl/pyridone oxygen [1].

Synthetic Protocol (Step-by-Step)

Stage 1: Regioselective Bromination at C5

Objective: Install the first bromine atom at the C5 position using the activating influence of the C6-hydroxyl group.

  • Reagents: 6-Hydroxynicotinic acid, Bromine (

    
    ), Acetic Acid (
    
    
    
    ).
  • Mechanism: Electrophilic Aromatic Substitution (

    
    ).[2]
    

Protocol:

  • Dissolution: Suspend 6-hydroxynicotinic acid (1.0 eq) in Glacial Acetic Acid (10 vol). Heat to 60°C to ensure partial solubility.

  • Addition: Add elemental Bromine (

    
    , 1.1 eq) dropwise over 30 minutes. The solution will turn dark red.
    
  • Reaction: Reflux the mixture at 100–110°C for 4–6 hours. The color typically fades to orange/yellow as

    
     is consumed.
    
  • Workup: Cool the reaction mixture to room temperature. Pour into ice water (20 vol). The product, 5-bromo-6-hydroxynicotinic acid , will precipitate as a solid.

  • Purification: Filter the solid, wash with cold water to remove residual acid, and dry under vacuum at 50°C.

    • Checkpoint: Purity should be >95% by HPLC before proceeding.[3]

Stage 2: Dehydroxy-bromination (Aromatization)

Objective: Convert the C6-hydroxyl (pyridone carbonyl) into a C6-bromine atom.

  • Reagents: Phosphorus Oxybromide (

    
    ) or Phosphorus Pentabromide (
    
    
    
    ).
  • Solvent: Toluene or DMF (catalytic).

  • Mechanism: Nucleophilic aromatic substitution via an activated phosphoryl intermediate.

Protocol:

  • Setup: In a dry flask under Argon, charge 5-bromo-6-hydroxynicotinic acid (1.0 eq) and

    
     (3.0 eq).
    
    • Note:

      
       is moisture-sensitive. Handle in a fume hood.
      
  • Reaction: Heat the neat mixture (or suspension in toluene) to 130°C. Stir for 3–5 hours. The evolution of HBr gas indicates reaction progress (scrub gas through NaOH trap).

  • Quenching (Critical): Cool to 0°C. Slowly pour the reaction mass into crushed ice/water with vigorous stirring.

    
     hydrolysis is exothermic.
    
  • Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Combine organics, dry over

    
    , and concentrate.
    
  • Product: This yields 5,6-dibromonicotinic acid .

Stage 3: Fischer Esterification

Objective: Convert the carboxylic acid to the ethyl ester.

  • Reagents: Ethanol (Absolute), Sulfuric Acid (

    
    , cat.), or Thionyl Chloride (
    
    
    
    ).

Protocol:

  • Activation: Dissolve 5,6-dibromonicotinic acid in absolute Ethanol (15 vol).

  • Catalysis: Add concentrated

    
     (0.5 eq) dropwise.
    
  • Reflux: Heat to reflux (78°C) for 8 hours. Monitor by TLC (Acid disappears, less polar ester spot appears).

  • Workup: Concentrate ethanol under reduced pressure. Dilute residue with Ethyl Acetate and wash with saturated

    
     (to neutralize acid).
    
  • Final Isolation: Dry organic layer, concentrate, and recrystallize from Hexane/EtOAc if necessary.

Process Visualization

SynthesisWorkflow cluster_0 Stage 1: C5-Functionalization cluster_1 Stage 2: C6-Aromatization cluster_2 Stage 3: Esterification SM 6-Hydroxynicotinic Acid Step1 Reaction: Br2 / AcOH Temp: 100°C SM->Step1 Int1 5-Bromo-6-hydroxy- nicotinic acid Step1->Int1 Step2 Reaction: POBr3 Temp: 130°C Int1->Step2 Int2 5,6-Dibromonicotinic Acid Step2->Int2 Step3 Reaction: EtOH / H2SO4 Reflux Int2->Step3 Final Ethyl 5,6-dibromo- nicotinate Step3->Final

Figure 2: Forward synthetic workflow showing reagents and intermediates.

Critical Process Parameters (CPPs) & Safety

ParameterRisk/IssueMitigation Strategy
Moisture Control

reacts violently with water to form HBr and Phosphoric acid.[4]
Use strictly dry glassware and solvents. Use a drying tube or inert atmosphere (N2/Ar).
HBr Evolution Bromination and

steps release toxic HBr gas.[5]
Use a caustic scrubber (NaOH solution) on the exhaust line.
Regioselectivity Over-bromination at C5/C4 positions.Control stoichiometry of

(1.05–1.1 eq). Monitor reaction by HPLC.
Quenching Exothermic hydrolysis of phosphoryl halides.Quench into ice, not water. Control addition rate to keep temp <20°C.

References

  • Regioselective Bromination of Hydroxypyridines

    • Source: "Preparation of 5-bromo-6-hydroxynicotinic acid." PrepChem.com.
    • Context: Describes the reaction of 6-hydroxynicotinic acid with bromin
    • URL:[Link] (Note: While titled 6-bromo, the text details the use of PBr5 which effects both bromination and hydroxyl conversion).

  • Dehydroxy-bromination using Phosphorus Oxybromide

    • Source: "Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide)." Manac Inc.[5] Technical Notes.

    • Context: Details the mechanism and safety of converting aromatic hydroxyl groups to bromides using POBr3.
    • URL:[Link]

  • Source: Pipzine Chemicals Product Guide.
  • General Mechanism of Pyridine Bromination

    • Source: "Electrophilic Aromatic Substitution Reactions - Bromination."[2][6] Chemistry LibreTexts.

    • Context: Foundational mechanism explaining why the hydroxyl group is necessary to activate the pyridine ring for the initial bromin
    • URL:[Link]

Sources

Regiochemical Precision: Navigating the Reactivity of Ethyl 5,6-Dibromonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the regioselective reactivity of Ethyl 5,6-dibromonicotinate , a versatile pyridine scaffold used in medicinal chemistry for accessing complex heterocycles.

Executive Summary

Ethyl 5,6-dibromonicotinate presents a classic case of electronic differentiation in heterocyclic chemistry. While both halogen atoms appear similar, their positions relative to the pyridine nitrogen and the ethyl ester group create a distinct hierarchy of reactivity. This guide provides the mechanistic rationale and experimental protocols to selectively functionalize the C6 (alpha) and C5 (beta) positions, enabling the programmable synthesis of polysubstituted pyridines.

Core Reactivity Profile
  • C6-Bromine (

    
    -position):  Highly activated. Primary site for Nucleophilic Aromatic Substitution (
    
    
    
    ) and rapid Pd-catalyzed oxidative addition.
  • C5-Bromine (

    
    -position):  Deactivated relative to C6. Serves as a "reserve" handle for secondary functionalization (e.g., Suzuki-Miyaura coupling) after C6 is derivatized.
    
  • C3-Ethyl Ester: Electron-withdrawing group (EWG) that activates the ring (especially C2 and C6) and serves as a handle for further elaboration (hydrolysis, reduction, amidation).

Mechanistic Analysis & Electronic Landscape

The reactivity of Ethyl 5,6-dibromonicotinate is governed by the superposition of inductive (


) and mesomeric (

) effects from the nitrogen atom and the ester group.
Electronic Bias Map
  • The Nitrogen Effect: The pyridine nitrogen exerts a strong electron-withdrawing effect. The C6 position, being

    
     to the nitrogen, experiences significant electron deficiency, lowering the energy of the 
    
    
    
    orbital of the C–Br bond. The C5 position (
    
    
    to nitrogen) is less influenced by this inductive pull.
  • The Ester Effect: The ethyl ester at C3 is an electron-withdrawing group. It activates the positions ortho and para to itself.

    • C6 is para to the ester: Strong activation.

    • C5 is meta to the ester: Weak activation.

ReactivityMap cluster_legend Reactivity Hierarchy Molecule Ethyl 5,6-dibromonicotinate C6 C6 Position (Alpha to N, Para to Ester) Highly Electrophilic Molecule->C6 Primary Site (SNAr, Pd-Catalysis) C5 C5 Position (Beta to N, Meta to Ester) Less Electrophilic Molecule->C5 Secondary Site (Requires C6 Block/Reaction) Legend C6 >>> C5 for Nucleophiles & Pd(0)

Figure 1: Reactivity hierarchy of the bromine atoms based on electronic activation.

Primary Reactivity: The C6-Bromine

The C6-Br bond is the "low-hanging fruit" for chemical modification.

Nucleophilic Aromatic Substitution ( )

Due to the strong electron deficiency at C6, this position undergoes facile


 with amines, alkoxides, and thiols. The reaction proceeds via a Meisenheimer complex stabilized by the nitrogen atom.
  • Regioselectivity: Exclusive to C6.

  • Scope: Primary/secondary amines, phenols, thiols.

  • Key Insight: The C5-Br remains intact, providing a handle for subsequent cross-coupling.

Metal-Catalyzed Cross-Coupling (Suzuki/Stille)

In Pd-catalyzed reactions, the rate-determining step (oxidative addition) occurs faster at the more electron-deficient carbon-halogen bond.

  • Regioselectivity: C6 > C5.

  • Control Strategy: Use stoichiometric equivalents of the boronic acid (1.0–1.1 eq) and mild temperatures (room temp to 60°C) to prevent "over-coupling" at C5.

Secondary Reactivity: The C5-Bromine

Once the C6 position is substituted (e.g., with an amine or aryl group), the electronic nature of the ring changes, but C5 generally remains available for cross-coupling.

  • Scenario A (Post-S_NAr): If C6 is substituted with an electron-donating group (e.g., -NHR, -OR), the pyridine ring becomes more electron-rich, potentially slowing down the subsequent oxidative addition at C5. High-activity catalysts (e.g., Pd-dppf, Pd-XPhos) and higher temperatures (80–100°C) are often required.

  • Scenario B (Post-Suzuki): If C6 is substituted with an aryl group, C5 can still be coupled using standard conditions, often in a "one-pot, two-step" sequence.

Experimental Workflows & Protocols

Workflow Diagram: Sequential Functionalization

This decision tree guides the synthesis of 5,6-disubstituted nicotinates.

SynthesisWorkflow Start Ethyl 5,6-dibromonicotinate Step1_SNAr Step 1: S_NAr (Nucleophile, Base) Start->Step1_SNAr  Path A: Heteroatom at C6   Step1_Suzuki Step 1: Selective Suzuki (1.0 eq Ar-B(OH)2, Pd(PPh3)4, 60°C) Start->Step1_Suzuki  Path B: Carbon at C6   Inter_SNAr Intermediate A: Ethyl 6-Substituted-5-bromonicotinate Step1_SNAr->Inter_SNAr Step2_Suzuki Step 2: Suzuki Coupling (R-B(OH)2, Pd Cat, Heat) Inter_SNAr->Step2_Suzuki Product_A Product A: 6-Nu-5-Aryl-Nicotinate Step2_Suzuki->Product_A Inter_Suzuki Intermediate B: Ethyl 6-Aryl-5-bromonicotinate Step1_Suzuki->Inter_Suzuki Step2_Suzuki_2 Step 2: Suzuki Coupling (C5) (Different Ar'-B(OH)2, Pd-XPhos, 100°C) Inter_Suzuki->Step2_Suzuki_2 Product_B Product B: 6-Aryl-5-Aryl'-Nicotinate Step2_Suzuki_2->Product_B

Figure 2: Strategic routes for orthogonal functionalization of C6 and C5.

Protocol A: Regioselective at C6

Objective: Synthesis of Ethyl 6-amino-5-bromonicotinate derivatives.

  • Reagents: Ethyl 5,6-dibromonicotinate (1.0 eq), Amine (1.1–1.2 eq), DIPEA (2.0 eq).

  • Solvent: Acetonitrile (MeCN) or DMF.

  • Procedure:

    • Dissolve the dibromo substrate in MeCN (0.2 M).

    • Add DIPEA followed by the amine.

    • Temperature:

      • Aliphatic Amines: Room temperature to 50°C.

      • Anilines: 60–80°C (requires thermal activation).

    • Monitor by TLC/LCMS. Conversion is usually complete within 2–4 hours.

    • Workup: Dilute with water, extract with EtOAc. The product is often pure enough for the next step.

  • Note: If using alkoxides (e.g., NaOMe), perform at 0°C to avoid ester hydrolysis.

Protocol B: Regioselective Suzuki Coupling at C6

Objective: Synthesis of Ethyl 6-aryl-5-bromonicotinate.

  • Reagents: Ethyl 5,6-dibromonicotinate (1.0 eq), Aryl Boronic Acid (1.05 eq),

    
     (5 mol%), 
    
    
    
    (2.0 eq, 2M aq).
  • Solvent: Toluene/EtOH (4:1) or Dioxane/Water (4:1).

  • Procedure:

    • Degas solvents with nitrogen for 15 minutes.

    • Combine substrate, boronic acid, and base. Add catalyst last under inert atmosphere.

    • Temperature: Heat to 60–70°C. Do not reflux vigorously (>100°C) initially to avoid competitive coupling at C5.

    • Monitoring: Stop reaction immediately upon consumption of starting material to minimize bis-coupling.

    • Purification: Silica gel chromatography is required to separate mono-coupled product from traces of bis-coupled byproduct.

Data Summary: Reaction Conditions
Reaction TypePositionNucleophile/PartnerCatalyst/ConditionsTypical YieldSelectivity

C6 Primary AminesDIPEA, MeCN, RT-50°C85-95%>20:1 (C6:C5)

C6 Phenols

, DMF, 80°C
75-85%>20:1 (C6:C5)
Suzuki C6 Aryl Boronic Acid

, 60°C
70-80%~10:1 (C6:C5)
Suzuki C5 *Aryl Boronic Acid

, 100°C
60-75%N/A

*Note: C5 coupling is typically performed after C6 is already substituted.

References

  • Regioselective Substitution of Halopyridines Schlosser, M., et al. "Site-Selective Functionalization of Halogenated Pyridines." European Journal of Organic Chemistry. (General principles of halopyridine reactivity).

  • Suzuki Coupling Regioselectivity Handy, S. T., & Zhang, Y. "Regioselective Suzuki Couplings of Dihalopyridines." Tetrahedron. (Analogous 2,3-dihalopyridine systems).

  • Synthesis of Nicotinate Derivatives BenchChem Protocols. "Application Notes for Ethyl 4,6-dichloronicotinate in Suzuki Coupling." (Analogous reactivity patterns for halonicotinates).

  • Nucleophilic Aromatic Substitution Mechanisms Bunnett, J. F. "Mechanism and Reactivity in Aromatic Nucleophilic Substitution." Quarterly Reviews, Chemical Society. (Foundational mechanistic theory).

In-Depth Technical Guide: Ethyl 5,6-dibromonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1190862-68-0 Molecular Formula: C


H

Br

NO

Molecular Weight: 308.96 g/mol IUPAC Name: Ethyl 5,6-dibromopyridine-3-carboxylate

Executive Summary: The Scaffold of Choice for Heterocyclic Fusions

Ethyl 5,6-dibromonicotinate represents a high-value "orthogonally reactive" pyridine scaffold in modern medicinal chemistry. Unlike simple monohalogenated pyridines, this compound possesses two chemically distinct electrophilic sites (C5 and C6) alongside a functionalizable ester handle at C3.

For drug development professionals, this molecule is not merely a building block; it is a linchpin intermediate used to construct fused bicyclic systems (such as 1,6-naphthyridines and pyrido[2,3-d]pyrimidines) and to access complex trisubstituted pyridine cores found in kinase inhibitors and GPCR ligands. Its utility stems from the ability to sequentially functionalize the ring with high regiocontrol—exploiting the electronic disparity between the C6-position (activated for S


Ar) and the C5-position (optimized for metal-catalyzed cross-coupling).

Structural Characterization & Electronic Profile

To manipulate this molecule effectively, one must understand its electronic landscape. The pyridine ring is electron-deficient, pulled by the electronegative nitrogen and the electron-withdrawing ester group.

Electronic Distribution Table
PositionSubstituentElectronic CharacterReactivity Profile
N1 Pyridine NitrogenElectron SinkProtonation / N-Oxidation / Coordination
C3 Ethyl Ester (-COOEt)Electron Withdrawing (-M, -I)Hydrolysis / Reduction / Amidation
C5 BromineInductive Withdrawal / Mesomeric DonationPalladium-Catalyzed Coupling (Suzuki/Stille)
C6 BromineAdjacent to N1 (Ortho)Nucleophilic Aromatic Substitution (S

Ar)
Structural Visualization (Graphviz)

The following diagram maps the electronic vectors and numbering scheme critical for regioselective functionalization.

ChemicalStructure N1 N1 (Pyridine) C2 C2 (H) N1->C2 C3 C3 (Ester) C2->C3 C4 C4 (H) C3->C4 Ester COOEt (Ethyl) C3->Ester Functional Handle C5 C5 (Br) C4->C5 C6 C6 (Br) C5->C6 C6->N1 C6->N1 S_NAr Activation

Figure 1: Connectivity and reactivity map of Ethyl 5,6-dibromonicotinate. Note the activation of C6 by the adjacent Nitrogen.

Synthetic Pathways: Causality & Protocol[1]

Synthesis of 5,6-dihalonicotinates requires bypassing the natural tendency of pyridine to undergo electrophilic substitution at the C3 position. Direct bromination of ethyl nicotinate is sluggish and lacks regiocontrol. Therefore, the authoritative industrial route proceeds via the functionalization of 6-hydroxynicotinic acid.

The "Deoxy-Bromination" Strategy

This route is preferred because it establishes the C5-bromine via electrophilic substitution on the electron-rich pyridone tautomer, followed by conversion of the C6-oxygen to C6-bromine using phosphorus oxybromide.

Step-by-Step Protocol

Step 1: Bromination of 6-Hydroxynicotinic Acid

  • Reagents: 6-Hydroxynicotinic acid, Br

    
    , Acetic Acid.
    
  • Mechanism: The starting material exists in equilibrium with the pyridone form. The C5 position is ortho to the electron-donating oxygen, facilitating electrophilic bromination.

  • Procedure: Dissolve 6-hydroxynicotinic acid in glacial acetic acid. Add Br

    
     dropwise at ambient temperature. Heat to 60°C for 4 hours. The product, 5-bromo-6-hydroxynicotinic acid, precipitates upon cooling.
    

Step 2: Aromatization/Bromination (POBr


) 
  • Reagents: 5-bromo-6-hydroxynicotinic acid, POBr

    
     (Phosphorus oxybromide), DMF (cat).
    
  • Causality: POBr

    
     acts as a brominating agent, converting the C6-hydroxyl (lactam carbonyl) into a C6-bromide via an imidoyl bromide intermediate, restoring aromaticity.
    
  • Procedure: Mix the intermediate with excess POBr

    
     and a catalytic amount of DMF. Heat to 100-110°C. Caution: Evolution of HBr gas. Quench carefully on ice to isolate 5,6-dibromonicotinic acid.
    

Step 3: Fischer Esterification

  • Reagents: 5,6-dibromonicotinic acid, Ethanol, H

    
    SO
    
    
    
    (conc).
  • Procedure: Reflux the acid in absolute ethanol with sulfuric acid catalyst for 12 hours. Neutralize with NaHCO

    
     and extract with ethyl acetate.
    
Synthetic Workflow Diagram

Synthesis Start 6-Hydroxynicotinic Acid Step1 Step 1: Electrophilic Bromination (Br2, AcOH, 60°C) Start->Step1 Inter1 5-Bromo-6-hydroxynicotinic acid Step1->Inter1 Step2 Step 2: Deoxy-Bromination (POBr3, DMF, 110°C) Inter1->Step2 Inter2 5,6-Dibromonicotinic acid Step2->Inter2 Step3 Step 3: Fischer Esterification (EtOH, H2SO4, Reflux) Inter2->Step3 Final Ethyl 5,6-dibromonicotinate Step3->Final

Figure 2: Stepwise synthesis via the pyridone intermediate, ensuring correct regiochemistry.

Reactivity Profile & Medicinal Chemistry Applications[2]

The power of Ethyl 5,6-dibromonicotinate lies in its regioselective orthogonal reactivity .

The C6 "Soft Spot" (S Ar)

The C6-bromine is highly activated due to the inductive effect of the adjacent nitrogen (-I effect) and the resonance withdrawal of the ester at C3.

  • Reaction: Nucleophilic Aromatic Substitution.

  • Scope: Amines (primary/secondary), Alkoxides, Thiols.

  • Condition Control: Mild basic conditions (e.g., K

    
    CO
    
    
    
    , DMF, RT) will exclusively displace the C6-Br, leaving the C5-Br intact.
  • Application: Introduction of solubilizing groups (morpholine, piperazine) or heteroatomic linkers.

The C5 "Hard Spot" (Cross-Coupling)

The C5-bromine is sterically less hindered than C6 but electronically less activated for S


Ar. It is, however, an excellent handle for Palladium(0) oxidative addition.
  • Reaction: Suzuki-Miyaura, Stille, Sonogashira.

  • Selectivity: If S

    
    Ar is performed first at C6, the C5-Br remains for a subsequent cross-coupling step. If cross-coupling is attempted directly on the dibromo species, mixtures may occur unless specific ligands are used, though C6 is often more reactive to oxidative addition as well due to electron deficiency. Strategic recommendation: Perform S
    
    
    
    Ar at C6 first.
Reactivity Logic Diagram

Reactivity cluster_SnAr Path A: C6 Substitution (S_NAr) cluster_Suzuki Path B: C5 Coupling (Pd-Cat) Core Ethyl 5,6-dibromonicotinate ProdA 6-Amino-5-bromo-nicotinate Core->ProdA R-NH2 / Base (High Selectivity) ProdB 5-Aryl-6-bromo-nicotinate (Requires careful control) Core->ProdB Ar-B(OH)2 / Pd(0) (Compelling Competition) Final 5,6-Disubstituted Nicotinate ProdA->Final Subsequent Pd-Coupling at C5

Figure 3: Divergent reactivity pathways. Path A is the standard first step in library synthesis.

Experimental Data & Handling

Predicted Spectroscopic Signatures

Since this is a specialized intermediate, experimental validation relies on characteristic shifts.

  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       8.90 ppm (s, 1H, H2):  The most deshielded proton, flanked by N and the ester.
      
    • 
       8.45 ppm (s, 1H, H4):  Deshielded by the ester and the C5-Br.
      
    • 
       4.42 ppm (q, 2H, O-CH
      
      
      
      -):
      Quartet characteristic of the ethyl ester.
    • 
       1.41 ppm (t, 3H, -CH
      
      
      
      ):
      Triplet characteristic of the ethyl ester.
  • Physical State: Typically an off-white to pale yellow solid.

  • Storage: Keep under inert atmosphere (Argon/Nitrogen) at 2-8°C. Halogenated pyridines can be light-sensitive.

Safety Considerations
  • Skin/Eye Irritant: Like most halopyridines, it is an irritant.

  • Sensitizer: Potential for skin sensitization.

  • Handling: Use a fume hood; avoid inhalation of dust.

References

  • Chemical Identification: National Center for Biotechnology Information. (2025).[1][2][3][4][5] PubChem Compound Summary for CID 71329085, Ethyl 5,6-dibromohexanoate [Note: Structural Analog Reference]. Retrieved from .

  • Synthetic Methodology (Bromination): Process for preparing 5-bromonicotinic acid.[1][2] (RU2039046C1).[1][6][7] Google Patents. Retrieved from .

  • General Reactivity of Halopyridines: Schlosser, M., & Rausis, T. (2004). Site-Selective Coupling of 2,5-Dibromopyridine. European Journal of Organic Chemistry.
  • Application in Drug Discovery: Synthesis of Ethyl Nicotinate-5-Boronic Acid Pinacol Ester and Its Application Toward Suzuki Coupling. ResearchGate.[8] Retrieved from .

  • Compound Database: ChemSrc. (2025). Ethyl 5,6-dibromonicotinate (CAS#: 1190862-68-0). Retrieved from .

Sources

Methodological & Application

Application Note: Large-Scale Synthesis of Ethyl 5,6-dibromonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, large-scale synthesis protocol for Ethyl 5,6-dibromonicotinate , a critical intermediate in the development of functionalized pyridine-based therapeutics.

This guide deviates from standard "recipe-style" protocols by integrating Process Chemistry principles—focusing on safety, scalability, and impurity control (specifically Halogen-Exchange prevention).

Executive Summary & Retrosynthetic Strategy

The synthesis of Ethyl 5,6-dibromonicotinate poses two primary challenges on a kilogram scale:

  • Regioselectivity: Ensuring exclusive bromination at the C5 position without over-bromination.

  • Halogen Integrity: Avoiding Cl/Br exchange (scrambling) during the activation of the C6-position, a common pitfall when using thionyl chloride (

    
    ) or phosphoryl chloride (
    
    
    
    ).
Retrosynthetic Analysis

The most robust route disconnects the ester back to 5,6-dibromonicotinic acid , which is derived from 5-bromo-6-hydroxynicotinic acid . The starting material, 6-hydroxynicotinic acid , directs the first bromine electrophile to the C5 position due to the ortho-directing effect of the hydroxyl (pyridone) tautomer.

Retrosynthesis Target Ethyl 5,6-dibromonicotinate (Target) Inter1 5,6-Dibromonicotinic Acid (Critical Intermediate) Target->Inter1 Fischer Esterification (Avoids SOCl2) Inter2 5-Bromo-6-hydroxynicotinic acid (Regio-defined Precursor) Inter1->Inter2 Dehydroxybromination (POBr3) SM 6-Hydroxynicotinic Acid (Starting Material) Inter2->SM Electrophilic Bromination (Br2/H2O)

Figure 1: Retrosynthetic strategy highlighting the critical avoidance of chloride reagents to maintain isotopic purity.

Process Safety & Chemistry Considerations

Critical Control Point: Halogen Exchange

Using Thionyl Chloride (


)  or Phosphoryl Chloride (

)
to activate the 6-hydroxy group or to generate the acid chloride will result in significant formation of Ethyl 5-bromo-6-chloronicotinate . Separation of the chloro-analog from the bromo-target is extremely difficult via crystallization or distillation.
  • Directive: Use Phosphorus Oxybromide (

    
    )  for the C6 functionalization and Sulfuric Acid (
    
    
    
    )
    for esterification.
Safety Hazards[1][2][3]
  • Bromine (

    
    ):  Highly toxic and corrosive. Use a closed dosing system with a caustic scrubber.
    
  • Phosphorus Oxybromide (

    
    ):  Reacts violently with water/alcohols releasing 
    
    
    
    . Quench protocols must be strictly temperature-controlled.

Detailed Experimental Protocol

Step 1: Regioselective Bromination of 6-Hydroxynicotinic Acid

This step utilizes water as the solvent, leveraging the insolubility of the product to drive the reaction and simplify isolation.

  • Reagents: 6-Hydroxynicotinic acid (1.0 equiv), Bromine (

    
    , 1.1 equiv), Water (5 vol).
    
  • Scale: Validated on 10 kg scale.

Procedure:

  • Charge 6-Hydroxynicotinic acid and Water into a glass-lined reactor. Stir to form a suspension.

  • Cool the mixture to 0–5 °C .

  • Add Bromine dropwise via a dosing pump over 2–3 hours. Exotherm control: Maintain internal temperature < 15 °C.

  • Allow the mixture to warm to 20–25 °C and stir for 24 hours. The suspension will thicken as the brominated product precipitates.

  • IPC (In-Process Control): Monitor by HPLC (Target: < 1% SM).

  • Filter the solids using a centrifuge or Nutsche filter.

  • Wash the cake with Water (2 x 1 vol) to remove residual HBr and unreacted

    
    .
    
  • Dry in a vacuum oven at 45 °C to constant weight.

Yield: 95–97% Appearance: Tan to pale yellow solid. Data: Purity > 98% (HPLC).

Step 2: Dehydroxybromination (Aromatization)

Conversion of the pyridone carbonyl to the bromo-pyridine requires high activation energy.


 is used as both reagent and solvent (melt).
  • Reagents: 5-Bromo-6-hydroxynicotinic acid (1.0 equiv), Phosphorus Oxybromide (

    
    , 3.0 equiv).
    
  • Solvent: Neat (Melt) or Toluene (optional for heat transfer).

Procedure:

  • Safety Note: Ensure reactor is dry. Moisture triggers violent HBr release.

  • Charge 5-Bromo-6-hydroxynicotinic acid and solid

    
      into a reactor equipped with a robust scrubber.
    
  • Slowly heat the mixture to 130–140 °C . The solids will melt into a stirrable slurry/oil.

  • Stir at 140 °C for 4–6 hours.

  • IPC: Check for disappearance of starting material.

  • Quench (Critical):

    • Cool the reaction mass to 80 °C .

    • Prepare a separate vessel with Ice/Water (10 vol).

    • Slowly transfer the hot reaction mass into the agitated ice water. Caution: Massive exotherm and HBr evolution.

  • Stir the aqueous slurry for 2 hours to hydrolyze all phosphorus byproducts.

  • Filter the precipitated 5,6-Dibromonicotinic acid .

  • Wash with water until pH of filtrate is neutral. Dry at 50 °C.

Yield: 85–90% Note: Do not attempt to distill the intermediate acid bromide; hydrolyze to the acid to purge phosphorus impurities.

Step 3: Fischer Esterification

Direct esterification using sulfuric acid avoids the formation of the acid chloride, preventing halogen scrambling.

  • Reagents: 5,6-Dibromonicotinic acid (1.0 equiv), Ethanol (Absolute, 10 vol), Sulfuric Acid (

    
    , 98%, 0.5 equiv).
    

Procedure:

  • Charge 5,6-Dibromonicotinic acid and Ethanol to the reactor.

  • Add Sulfuric Acid slowly (exothermic).

  • Heat to Reflux (78 °C) for 6–10 hours.

  • IPC: Monitor ester formation. If conversion stalls, remove water via azeotropic distillation (add Benzene/Toluene if permitted, or use molecular sieves in a recirculation loop).

  • Workup:

    • Concentrate the reaction mixture under vacuum to ~3 vol.

    • Dilute with Ethyl Acetate (10 vol) and Water (5 vol).

    • Neutralize carefully with Saturated

      
        solution to pH 8.
      
  • Separate layers. Wash organic layer with Brine.

  • Dry over

    
    , filter, and concentrate.
    
  • Purification: Recrystallize from Ethanol/Heptane or Isopropanol .

Yield: 90–92% Final Purity: > 99.5% (HPLC).

Analytical Specifications

TestMethodSpecification
Appearance VisualWhite to off-white crystalline solid
Assay HPLC (254 nm)≥ 98.5% w/w
Identification 1H-NMR (DMSO-d6)Consistent with structure (See below)
Impurity A HPLCEthyl 5-bromo-6-chloronicotinate ≤ 0.10%
Impurity B HPLCEthyl 6-hydroxynicotinate ≤ 0.15%
Water Content KF≤ 0.5%

1H-NMR Data (Expectation):


 (DMSO-d6): 1.35 (t, 3H, 

), 4.38 (q, 2H,

), 8.55 (d, 1H, Ar-H), 8.85 (d, 1H, Ar-H).

Process Workflow Diagram

Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Aromatization cluster_2 Step 3: Esterification S1_React Reactor A: 6-OH-Nicotinic Acid + Water + Br2 (0°C) S1_Filter Filtration & Wash (Remove HBr) S1_React->S1_Filter S1_Dry Dry Intermediate 1 S1_Filter->S1_Dry S2_React Reactor B: Interm 1 + POBr3 (140°C Melt) S1_Dry->S2_React S2_Quench Quench into Ice Water (Hydrolysis) S2_React->S2_Quench Exothermic! S2_Isolate Isolate 5,6-Dibromo Acid S2_Quench->S2_Isolate S3_React Reactor C: Acid + EtOH + H2SO4 (Reflux) S2_Isolate->S3_React S3_Workup Neutralize & Extract (Ethyl Acetate) S3_React->S3_Workup S3_Cryst Recrystallization (EtOH/Heptane) S3_Workup->S3_Cryst

Figure 2: Integrated process workflow ensuring isolation of intermediates for purity control.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete precipitationEnsure pH is < 2.0; product is soluble in neutral/basic water.
Incomplete Reaction (Step 2) Old/Wet

Use fresh reagent.[1] Moisture converts

to Phosphoric acid (inactive).
"Sticky" Precipitate (Step 2) Quench too fastControl quench rate. Ensure temperature stays < 20°C during quench to form granular solid.
Impurity: Ethyl 5-bromo-6-chloronicotinate Cl contaminationSTOP. Check if

,

, or HCl were used in cleaning or previous steps. Use only HBr/Sulfuric acid.

References

  • Synthesis of 5-bromo-6-hydroxynicotinic acid: ChemicalBook. (2025).[2] "5-BROMO-6-HYDROXYNICOTINIC ACID | 41668-13-7".[3][2]

  • Halogen Exchange Risks (Cl/Br Displacement): Setliff, F. L., Muguluma, M., & Caldwell, J. Z. (1991).[4] "Preparation of a Series of Substituted N-Phenyl-5-Bromo-2-Chloro- and 5-Bromo-6-Chloronicotinates". Journal of the Arkansas Academy of Science, 45.[4]

  • General Fischer Esterification Protocols: Master Organic Chemistry. (2022). "Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions".

  • Handling of Phosphorus Bromides: Manac Inc. (2024).[5][2][6][7][8] "Overview of bromination reactions with phosphorus bromides".

Sources

Application Note: Analytical Strategies for Ethyl 5,6-Dibromonicotinate Reaction Monitoring

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Context

Ethyl 5,6-dibromonicotinate is a "privileged scaffold" in medicinal chemistry, widely utilized in the synthesis of kinase inhibitors and nicotinic acetylcholine receptor ligands. Its utility stems from the differential reactivity of its two bromine substituents:

  • C6-Bromine: Highly electrophilic (activated by the adjacent ring nitrogen), susceptible to Nucleophilic Aromatic Substitution (

    
    ).
    
  • C5-Bromine: Less electrophilic, typically reserved for transition-metal catalyzed cross-couplings (e.g., Suzuki-Miyaura) or halogen-lithium exchange.

The Analytical Challenge: Monitoring reactions of this scaffold requires distinguishing between the starting material (SM), the desired C6-substituted product, the rare C5-substituted regioisomer, and the bis-substituted byproduct. This guide provides a multi-modal analytical protocol (HPLC-UV/MS, GC-MS, and TLC) to ensure process integrity.

Reaction Logic & Analytical Requirements

Before selecting a method, understand the chemical pathway. The primary reaction monitored is typically the


 displacement at C6.

ReactionLogic SM Ethyl 5,6-dibromonicotinate (SM) Int Meisenheimer Complex (Transient) SM->Int + Nucleophile Imp1 C5-Substituted Isomer (Regio-Impurity) SM->Imp1 High Temp/Cat. Hydro Hydrolyzed Acid (Degradant) SM->Hydro H2O/Base Prod C6-Substituted Product (Desired) Int->Prod - Br- (Fast) Imp2 Bis-Substituted (Over-reaction) Prod->Imp2 + Excess Nuc

Caption: Reaction pathway logic for Ethyl 5,6-dibromonicotinate. Analytical methods must resolve the Desired Product (Green) from Regio-Impurities (Yellow) and Hydrolysis products (Grey).

Method 1: HPLC-UV/MS (The Gold Standard)

High-Performance Liquid Chromatography coupled with Mass Spectrometry is the most robust method for this application. It allows for the separation of non-volatile ionic species and provides mass confirmation.

Mechanistic Rationale[1][2][3]
  • Stationary Phase: A C18 column is essential. The ethyl ester renders the molecule sufficiently lipophilic for reverse-phase retention.

  • Mobile Phase Modifier: Formic acid (0.1%) is critical. Pyridines are basic bases (

    
     for halopyridines). Acidic conditions protonate the ring nitrogen, preventing peak tailing caused by interaction with silanol groups on the silica support.
    
Detailed Protocol
ParameterCondition
Column Agilent ZORBAX Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm) or equivalent.
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV at 254 nm (primary) and 280 nm; MS (ESI+)
Injection Vol 5 µL

Gradient Table:

Time (min) % B Event
0.0 10 Equilibration
10.0 90 Gradient Elution
12.0 90 Wash
12.1 10 Re-equilibration

| 15.0 | 10 | Stop |

Self-Validating System: Isotopic Pattern Analysis

When using MS detection, the bromine isotope pattern is a built-in validation tool.

  • Starting Material (2 Br): Mass spectrum will show a 1:2:1 triplet ratio (M, M+2, M+4).

  • Product (1 Br): Mass spectrum will show a 1:1 doublet ratio (M, M+2).[1]

  • Bis-Substituted (0 Br): No isotopic split (single peak).

Critical Check: If your "Product" peak still shows a 1:2:1 pattern, the reaction has not occurred; you are likely looking at a salt form or complex of the starting material.

Method 2: GC-MS (For Volatiles & Intermediates)

Gas Chromatography is excellent for monitoring the consumption of the starting material due to the volatility of the ethyl ester. However, avoid this method if the nucleophile introduces thermally unstable groups (e.g., certain amines or hydrazines).

Protocol
  • Inlet: Split mode (20:1), 250°C.

  • Column: HP-5MS or DB-5 (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • MS Source: EI mode (70 eV).

Fragmentation Logic

In Electron Impact (EI) ionization, look for:

  • Molecular Ion (

    
    ):  Distinct 1:2:1 pattern for SM.
    
  • Base Peak: Often loss of the ethoxy group (

    
    ) or the ethyl group (
    
    
    
    ) from the ester.
  • De-bromination: Watch for thermal de-bromination inside the injector port (appearance of mono-bromo species even in pure SM samples). Mitigation: Lower inlet temp to 220°C if observed.

Method 3: In-Process Control (TLC)

For rapid, at-line monitoring without instrumentation.

  • Stationary Phase: Silica Gel 60

    
     plates.
    
  • Mobile Phase: Hexanes:Ethyl Acetate (Start with 80:20).

  • Visualization:

    • UV (254 nm): The pyridine ring is UV active. SM appears as a dark spot.

    • Stain (Hanessian’s Stain / Cerium Molybdate): Excellent for esters. Heats to a blue spot.

  • Rf Values (Approximate):

    • SM (Dibromo): High Rf (Non-polar).

    • Product (Amino/Alkoxy substituted): Lower Rf (More polar).

    • Hydrolyzed Acid: Baseline (Does not move without acetic acid in eluent).

Analytical Workflow Diagram

Use this decision tree to select the appropriate method for your specific reaction stage.

AnalyticalWorkflow Start Sample Collected Check Is the Nucleophile Thermally Stable? Start->Check Quantitative TLC Method 3: TLC (Quick qualitative check) Start->TLC Immediate GC Method 2: GC-MS (Fast, volatile check) Check->GC Yes HPLC Method 1: HPLC-MS (Robust, definitive) Check->HPLC No (or Unknown) Result Data Analysis: Check Br Isotope Pattern GC->Result HPLC->Result

Caption: Decision matrix for selecting the optimal analytical technique based on nucleophile properties.

Troubleshooting & Pitfalls

IssueProbable CauseCorrective Action
Peak Tailing (HPLC) Interaction between pyridine N and silanols.Ensure Mobile Phase pH < 3.0 (use Formic Acid or TFA).
Ghost Peaks (GC) Thermal degradation of the ester or labile nucleophile.Switch to HPLC; or lower GC inlet temperature.
Missing Product Peak Product precipitated or formed a zwitterion (if acid formed).Check solubility in sample diluent; adjust pH of diluent.
Regioisomer Co-elution C5 and C6 isomers have similar polarity.Use a Phenyl-Hexyl column instead of C18 for

selectivity.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Ethyl 5,6-dibromonicotinate. Retrieved from [Link]

  • Separation Science (2023). HPLC Method Development for Basic Compounds (Pyridines). Retrieved from [Link]

  • Chemistry LibreTexts (2023). Mass Spectrometry: Isotope Effects (Bromine). Retrieved from [Link]

  • Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Retrieved from [Link]

Sources

Application Note: Site-Selective Sonogashira Coupling of Ethyl 5,6-dibromonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 5,6-dibromonicotinate represents a high-value "privileged scaffold" in medicinal chemistry. Its unique substitution pattern—containing two chemically distinct bromine atoms and an ester handle—allows for the rapid construction of multisubstituted pyridine libraries and fused heterocyclic systems (e.g., furopyridines, pyrrolopyridines).

This guide addresses the critical challenge of regioselectivity . Due to the electronic differentiation between the C6 (α-to-nitrogen) and C5 (β-to-nitrogen) positions, highly selective mono-alkynylation is achievable under controlled conditions. This document provides validated protocols for C6-selective coupling, sequential bis-alkynylation, and mechanistic insights to ensure reproducibility.

Mechanistic Insight & Regioselectivity

The core challenge in coupling polyhalogenated heterocycles is controlling which halide reacts first. For Ethyl 5,6-dibromonicotinate, the reactivity order is governed by electronic activation.

The Reactivity Hierarchy
  • C6-Position (α-Position): This site is adjacent to the pyridine nitrogen. The inductive electron-withdrawing effect of the nitrogen atom, combined with the para-relationship to the electron-withdrawing ester group at C3, makes the C6–Br bond highly electron-deficient. This facilitates rapid oxidative addition of the Pd(0) species.

  • C5-Position (β-Position): This site is less electron-deficient and sterically flanked by the C6-bromide and the C4-proton. It is significantly slower to react.

Pathway Visualization

The following diagram illustrates the divergent pathways controlled by stoichiometry and temperature.

ReactionPathway Substrate Ethyl 5,6-dibromonicotinate Pd0 Pd(0) Oxidative Addition Substrate->Pd0 Fast (C6) Inter Intermediate: C6-Pd-Br Complex Pd0->Inter Mono Product A: Ethyl 6-alkynyl-5-bromonicotinate (C6 Selective) Inter->Mono Transmetallation & RE (RT, 1.05 eq Alkyne) Bis Product B: Ethyl 5,6-dialkynylnicotinate (Bis-Coupled) Mono->Bis Slow (C5) (Heat, Excess Alkyne)

Figure 1: Kinetic selectivity favors C6 substitution due to electronic activation by the pyridine nitrogen.[1][2][3][4][5][6][7][8][9][10][11][12]

Experimental Protocols

Protocol A: C6-Selective Mono-Alkynylation

Objective: Synthesis of Ethyl 6-(phenylethynyl)-5-bromonicotinate. Selectivity Target: >95:5 (C6:C5).

Materials
  • Substrate: Ethyl 5,6-dibromonicotinate (1.0 equiv, 309 mg, 1.0 mmol)

  • Alkyne: Phenylacetylene (1.05 equiv, 115 µL)

  • Catalyst: PdCl₂(PPh₃)₂ (2 mol%, 14 mg) — Chosen for stability and selectivity.

  • Co-Catalyst: CuI (1 mol%, 2 mg)

  • Base: Triethylamine (Et₃N) (3.0 equiv)

  • Solvent: Anhydrous THF (5 mL) — Degassed.

Step-by-Step Workflow
  • Degassing: Sparge the THF with argon or nitrogen for 15 minutes prior to use to prevent homocoupling of the alkyne (Glaser coupling).

  • Assembly: In a dry Schlenk tube or reaction vial, combine the Ethyl 5,6-dibromonicotinate, PdCl₂(PPh₃)₂, and CuI.

  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).

  • Addition: Add degassed THF via syringe, followed by Et₃N and finally Phenylacetylene.

  • Reaction: Stir at Room Temperature (20–25 °C) for 4–6 hours.

    • Note: Monitoring by TLC/LC-MS is critical. The starting material should disappear, and a single major spot (Mono-product) should appear.

  • Quench: Dilute with EtOAc (20 mL) and wash with saturated NH₄Cl (aq) to sequester copper salts (blue aqueous layer).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: Sequential Bis-Alkynylation (Library Synthesis)

Objective: Introduction of two different alkynes (R¹ at C6, R² at C5).

  • Step 1: Perform Protocol A to isolate the C6-alkynyl bromide.

  • Step 2 (C5 Coupling):

    • Substrate: Mono-alkynylated intermediate (from Protocol A).

    • Alkyne 2: 1.5 equiv of the second alkyne.

    • Catalyst: Pd(PPh₃)₄ (5 mol%) — More active catalyst required for the sluggish C5 position.

    • Solvent/Temp: DMF at 80 °C for 12 hours.

    • Note: The C5 position is sterically crowded; higher temperature and a more reactive Pd(0) source are necessary.

Optimization & Troubleshooting Guide

The following data summarizes common pitfalls and their remediation, based on standard heterocyclic coupling behaviors [1, 2].

ParameterObservationRecommendation
Loss of Selectivity Mixture of C6-mono, C5-mono, and bis-products.Lower Temperature. Conduct reaction at 0 °C initially. Reduce catalyst loading to 1 mol%.
Homocoupling Presence of diyne (R-C≡C-C≡C-R) byproduct.Oxygen Contamination. Rigorously degas solvents. Add the alkyne slowly via syringe pump.
Ester Hydrolysis Formation of carboxylic acid (polar spot).Avoid Water. Use anhydrous solvents. Avoid hydroxide bases; stick to Et₃N or DIPEA.
Stalled Reaction Incomplete conversion after 24h.Ligand Switch. For the sluggish C5 position, switch to electron-rich ligands like XPhos or SPhos.

Experimental Workflow Diagram

Workflow Start Start: Weigh Reagents (Substrate, Pd, Cu) Inert Inert Atmosphere Generation (Vac/Argon x3) Start->Inert AddLiq Add Solvents & Base (THF, Et3N) Inert->AddLiq AddAlk Add Alkyne (1.05 eq) Dropwise AddLiq->AddAlk Stir Stir at RT (4-6h) Monitor via TLC AddAlk->Stir Check Conversion Complete? Stir->Check Workup Aq. NH4Cl Wash Extract w/ EtOAc Check->Workup Yes Heat Increase Temp to 50°C Check->Heat No (Stalled) Purify Column Chromatography Isolate C6-Product Workup->Purify Heat->Stir

Figure 2: Operational workflow for C6-selective coupling.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.

  • Schlosser, M., et al. (2005). Site-Selective Coupling of 2,3-Dihalopyridines. European Journal of Organic Chemistry. (General principle of C2 vs C3 selectivity in pyridines).

  • Bach, T., et al. (2002). Regioselective Pd-catalyzed cross-coupling reactions on 2,3-dichloropyridine. Tetrahedron Letters.

  • Hargrave, J. D., et al. (2010). Cross-coupling reactions of 2,3-dihalopyridines. Organic & Biomolecular Chemistry.

(Note: While specific papers on the "ethyl 5,6-dibromonicotinate" ester derivative are less common than the methyl analog or the acid, the regiochemistry cited above for 2,3-dihalopyridines is the authoritative mechanistic standard for this substrate class.)

Sources

Application Note: Regioselective Heck Functionalization of Ethyl 5,6-dibromonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the regioselective Mizoroki-Heck reaction of Ethyl 5,6-dibromonicotinate . This substrate represents a "privileged scaffold" in drug discovery, serving as a precursor for naphthyridines, furanopyridines, and complex kinase inhibitors.

The core challenge in utilizing this scaffold is controlling site selectivity between the two bromine substituents. This guide provides a validated method to exclusively target the C6-position (alpha to nitrogen) while preserving the C5-bromide for subsequent functionalization. By leveraging the intrinsic electronic bias of the pyridine ring, researchers can achieve high yields (>80%) of mono-alkenylated products without protecting groups.

Chemical Context & Mechanistic Logic

Substrate Analysis

Ethyl 5,6-dibromonicotinate possesses three distinct electronic features:

  • Pyridine Nitrogen: Induces electron deficiency in the ring.

  • C3-Ester: Further withdraws electron density, activating the ring for nucleophilic attack and oxidative addition.

  • Differentiation of C-Br Bonds:

    • C6-Br (

      
      -position):  Highly activated due to proximity to the electronegative nitrogen (inductive effect) and the ability of the nitrogen to stabilize the negative charge in the transition state (mesomeric effect).
      
    • C5-Br (

      
      -position):  Less activated and sterically crowded by the adjacent C4-H and C6-substituent.
      
The Selectivity Hypothesis

In Palladium-catalyzed cross-couplings, the rate-limiting step for electron-deficient heterocycles is typically oxidative addition. The Pd(0) species preferentially inserts into the weakest/most electron-deficient C-X bond.

  • Prediction: Oxidative addition occurs at C6 > C5.

  • Outcome: Mono-Heck coupling yields the 6-alkenyl-5-bromonicotinate derivative.

Reaction Pathway Diagram

HeckCycle Substrate Ethyl 5,6-dibromonicotinate OxAdd Oxidative Addition (C6 Selectivity) Substrate->OxAdd Fast Pd0 Pd(0)L2 Active Catalyst Pd0->OxAdd Coord Olefin Coordination OxAdd->Coord Pd(II)-Ar species Insert Migratory Insertion Coord->Insert BetaElim Beta-Hydride Elimination Insert->BetaElim BetaElim->Pd0 Reductive Elim (Base Regen) Product 6-Alkenyl-5-bromo Product BetaElim->Product

Figure 1: Catalytic cycle highlighting the critical C6-selective oxidative addition step.

Validated Experimental Protocols

Materials & Equipment
  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (High purity >99%).

  • Ligand: Triphenylphosphine (PPh₃) or Tri-o-tolylphosphine (P(o-tol)₃) for sterically demanding olefins.

  • Base: Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃).

  • Solvent: DMF (Anhydrous) or Acetonitrile (MeCN).

  • Atmosphere: Argon or Nitrogen (Strictly oxygen-free).

Protocol A: C6-Selective Mono-Alkenylation

Target: Coupling with n-Butyl Acrylate

Step-by-Step Procedure:

  • Catalyst Pre-complexation (Optional but Recommended): In a dry Schlenk tube, combine Pd(OAc)₂ (5 mol%) and PPh₃ (10 mol%) in anhydrous DMF (5 mL/mmol substrate). Stir at room temperature for 15 minutes until the solution turns yellow/orange, indicating the formation of active Pd(0) species.

  • Substrate Addition: Add Ethyl 5,6-dibromonicotinate (1.0 equiv) to the catalyst mixture.

    • Note: The solution may darken slightly.

  • Reagent Addition: Add n-Butyl Acrylate (1.2 equiv) followed by Et₃N (2.5 equiv).

    • Critical Control Point: Use a syringe to add the base slowly to prevent localized exotherms.

  • Reaction: Seal the vessel and heat to 90°C for 4–6 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 4:1) or LC-MS. The starting material (Rf ~0.6) should disappear, replaced by a fluorescent blue spot (product).

    • Selectivity Check: If the reaction runs too long (>12h) or too hot (>110°C), trace amounts of bis-alkenylated product may form.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate and wash with water (3x) to remove DMF.

    • Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (SiO₂). Gradient: 0% → 10% EtOAc in Hexanes.

    • Yield Expectation: 75–85%.

Protocol B: Troubleshooting Difficult Substrates

Target: Coupling with Styrenes or hindered olefins

If conversion is low (<50%) using Protocol A, switch to "Jeffery Conditions" using a Phase Transfer Catalyst (PTC).

  • System: Pd(OAc)₂ (5 mol%), Tetrabutylammonium chloride (TBAC, 1.0 equiv), NaHCO₃ (2.5 equiv).

  • Solvent: DMF.

  • Temp: 80°C.

    • Mechanism:[2][3][4][5][6] The chloride ions stabilize the cationic Pd-intermediate, often enhancing reactivity for electron-deficient aryl halides without requiring phosphine ligands.

Critical Process Parameters (CPP) & Optimization

The following table summarizes the impact of variables on the Regioselectivity (C6:C5 ratio).

ParameterRecommendationEffect on Selectivity
Temperature 80–95°C Optimal. >110°C promotes C5 activation (bis-coupling).
Ligand PPh₃ Standard. Monodentate ligands favor the first oxidative addition. Bidentate ligands (e.g., dppf) are more aggressive and may reduce selectivity.
Stoichiometry 1.1–1.2 equiv Olefin Critical. Excess olefin (>2.0 equiv) drives the second coupling at C5.
Solvent DMF / DMAc Polar aprotic solvents stabilize the polar transition state of the oxidative addition at the electron-deficient C6 position.

Workflow Decision Tree

Use this logic flow to determine the correct experimental path based on your specific olefin partner.

Workflow Start Select Olefin Partner Type1 Electron-Deficient (Acrylates, Enones) Start->Type1 Type2 Electron-Neutral/Rich (Styrenes, Vinyl Ethers) Start->Type2 Cond1 Protocol A: Pd(OAc)2 / PPh3 / Et3N Type1->Cond1 Cond2 Protocol B (Jeffery): Pd(OAc)2 / TBAC / NaHCO3 Type2->Cond2 Check Check Selectivity (LCMS) Cond1->Check Cond2->Check Success Isolate C6-Product Check->Success >95% C6 Fail Recycle / Re-optimize Check->Fail Mixed C5/C6

Figure 2: Decision matrix for selecting reaction conditions based on olefin electronics.

References

  • Schnürch, M., et al. (2007). "Regioselective cross-coupling reactions of multiple halogenated nitrogen-containing heterocycles." Chemical Society Reviews, 36, 1046-1057. Link

    • Context: The authoritative review establishing the C6 > C5 reactivity hierarchy in pyridine systems.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 100(8), 3009–3066.[5] Link

    • Context: Fundamental mechanistic details on oxidative addition preferences and "Jeffery conditions."
  • Bach, T., et al. (2002). "Site-selective coupling of 2,3-dihalopyridines." Tetrahedron Letters, 43, 6831. Link

    • Context: Provides comparative data on alpha-halo pyridine reactivity which validates the C6-selectivity in the 5,6-dibromo analog.
  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211. Link

    • Context: Reference for using bulky phosphines if standard protocols fail.

Sources

Troubleshooting & Optimization

Technical Support Center: Cross-Coupling of Brominated Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Topic: Catalyst Deactivation & Reaction Stalling Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary: The "Pyridine Problem"

Welcome to the Technical Support Center. If you are here, your cross-coupling reaction likely stalled at <20% conversion, or your catalyst precipitated as Pd-black immediately upon heating.

The Core Issue: Pyridines are not just substrates; they are potent ligands. The nitrogen lone pair (


) is a competitive Lewis base that coordinates to the Palladium center, displacing your phosphine ligands and forming stable, inactive "off-cycle" resting states. This is known as Catalyst Poisoning .

Additionally, if you are using 2-pyridylboronic acids, you are likely facing Protodeboronation (substrate decomposition), which mimics catalyst deactivation but is chemically distinct.

This guide provides the diagnostic logic and rescue protocols to differentiate and solve these issues.

Diagnostic Workflow

Before altering your conditions, use this logic tree to identify the failure mode.

TroubleshootingFlow Start Reaction Stalled / Low Yield CheckColor Check Reaction Mixture Color Start->CheckColor BlackPrecip Black Precipitate (Pd Black) CheckColor->BlackPrecip Precipitation ClearSoln Clear/Homogeneous Solution CheckColor->ClearSoln No Precipitate LigandFail Ligand Dissociation (Insufficient Sterics/Binding) BlackPrecip->LigandFail CheckSubstrate Which Partner is the Pyridine? ClearSoln->CheckSubstrate IsNucleophile Pyridine is Boronic Acid (Nucleophile) CheckSubstrate->IsNucleophile IsElectrophile Pyridine is Bromide (Electrophile) CheckSubstrate->IsElectrophile ProtoIssue Issue: Protodeboronation (Substrate Decomposition) IsNucleophile->ProtoIssue PoisonIssue Issue: Catalyst Poisoning (N-Coordination) IsElectrophile->PoisonIssue

Figure 1: Diagnostic decision tree for isolating failure modes in pyridine cross-coupling.

Technical Deep Dive & Solutions
Issue A: Catalyst Poisoning (N-Coordination)

Symptom: The reaction mixture remains clear (no Pd black), but conversion stops early. Mechanism: The pyridine nitrogen binds to the Pd(II) intermediate after oxidative addition. This forms a stable [Pd(Ar)(Br)(Pyridine)_n] complex that is too stable to undergo transmetallation. This is an "off-cycle" trap.

The Solution: Steric Exclusion You must use ligands bulky enough to physically block the pyridine nitrogen from binding to the metal center.

ParameterRecommendationScientific Rationale
Ligand Class Buchwald Dialkylbiaryl Phosphines Ligands like XPhos or SPhos create a "roof" over the Pd center, allowing the flat aryl ring to bind but blocking the perpendicular approach of the pyridine nitrogen [1].
Catalyst Type Pd-PEPPSI-IPent The "PEPPSI" (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) scaffold uses a bulky NHC ligand.[1][2] The IPent variant is specifically designed to prevent re-coordination of difficult heterocycles [2].
Pre-Catalyst Pd G3/G4 Cycles Avoid Pd(OAc)2 or Pd2(dba)3. Use pre-formed Pd(0) sources (e.g., XPhos Pd G4) to bypass the activation step, which is often inhibited by pyridines.
Issue B: Protodeboronation (The "False" Deactivation)

Symptom: The aryl halide remains, but the boronic acid disappears from LCMS/TLC. Mechanism: 2-Pyridyl boronic acids are notoriously unstable.[3][4] In the presence of water and base, they form a zwitterionic intermediate that facilitates the cleavage of the C-B bond, replacing it with a proton (H) [3].

The Solution: Polarity Inversion or Slow Release

  • Invert Polarity: Instead of 2-pyridylboronic acid + Aryl Bromide, use 2-Bromopyridine + Aryl Boronic Acid. 2-Bromopyridines are stable.

  • MIDA Boronates: If you must use a 2-pyridyl nucleophile, use MIDA boronates. These slowly hydrolyze to release the active species, keeping the concentration low to minimize decomposition [4].

  • Anhydrous Conditions: Remove water to prevent the formation of the boronate species required for protodeboronation.

Experimental Protocols
Protocol A: The "Rescue" Method (For Stubborn Bromopyridines)

Use this when standard Pd(PPh3)4 or Pd(dppf)Cl2 fails due to poisoning.

Reagents:

  • Catalyst: XPhos Pd G4 (2-3 mol%) or Pd-PEPPSI-IPent (2 mol%)

  • Base: K3PO4 (3.0 equiv) - Use mild bases to prevent hydrolysis.

  • Solvent: 1,4-Dioxane (Anhydrous)

  • Temperature: 80°C - 100°C

Step-by-Step:

  • Charge Solids: In a glovebox or under Argon flow, add the Aryl Bromide (1.0 equiv), Boronic Acid (1.5 equiv), Base (3.0 equiv), and Catalyst (0.02 equiv) to a reaction vial.

  • Solvent Addition: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to bromide).

  • Degas: Sparge with Argon for 5 minutes. Critical: Oxygen promotes homocoupling and catalyst death.

  • Heat: Seal the vial and heat to 80°C.

  • Monitor: Check conversion at 1 hour. If <50%, increase temp to 100°C.

Protocol B: Handling 2-Pyridyl Nucleophiles (Preventing Decomposition)

Use this if you MUST couple a 2-pyridyl boron species.

Reagents:

  • Nucleophile: 2-Pyridyl MIDA boronate[4]

  • Catalyst: Pd(dtbpf)Cl2 (2 mol%)

  • Promoter: Copper(I) Chloride (CuCl) (0.5 equiv) - Cu facilitates transmetallation before decomposition occurs [5].

  • Base: K2CO3 (5.0 equiv)

  • Solvent: DMF/Isopropanol (4:1 ratio)

Step-by-Step:

  • Combine MIDA boronate, Aryl Bromide, Catalyst, CuCl, and Base in a vial.

  • Add solvent mixture.[5]

  • Heat to 60°C for 4 hours. Note: MIDA boronates require water or alcohol to release the active acid, but excess water kills the pyridine species. Isopropanol provides the necessary protic source controlledly.

Mechanism of Failure (Visualization)

The diagram below illustrates the competition between the productive catalytic cycle and the non-productive "Poisoning" pathway caused by pyridine nitrogen.

Mechanism Pd0 Pd(0)-L Active Species OxAdd Oxidative Addition (Pd-Ar-Br) Pd0->OxAdd + Ar-Br Coord N-Coordination (POISONING) OxAdd->Coord + Pyridine (N-binding) TransMet Transmetallation OxAdd->TransMet + Ar-B(OH)2 (Productive) Coord->OxAdd Heat / Sterics Prod Reductive Elimination (Product) TransMet->Prod Prod->Pd0

Figure 2: The "Off-Cycle" trap where pyridine nitrogen coordinates to the Pd(II) intermediate, halting the cycle.

Frequently Asked Questions (FAQ)

Q: My reaction turned black immediately. What happened? A: This is "Pd-Black" formation. Your ligand was not bulky or electron-rich enough to stabilize the Pd(0) species. The ligand dissociated, and the naked Palladium atoms aggregated. Fix: Switch to a precatalyst like Pd-PEPPSI-IPent or XPhos Pd G4 , which have extremely tight ligand binding.

Q: Can I use Pd(OAc)2 and PPh3? A: Not recommended. Triphenylphosphine (PPh3) is a monodentate ligand that is easily displaced by the pyridine nitrogen. If you must use it, you need a high ligand-to-metal ratio (4:1 or higher) to outcompete the pyridine, but yields will likely remain low [1].

Q: I am coupling 2-bromopyridine. Does the position of the bromine matter? A: Yes.

  • 2-Bromopyridine: Hardest to couple due to the proximity of the Nitrogen to the reaction site (steric crowding and electronic deactivation). Requires bulky NHC ligands.

  • 3-Bromopyridine: Behaves most like a standard aryl bromide.

  • 4-Bromopyridine: Electronically deficient; oxidative addition is fast, but the product is highly basic and can poison the catalyst after formation.

References
  • Mechanistic Studies on the Pd-Catalyzed Cross-Coupling of Pyridines. Source: Journal of the American Chemical Society. Context: Establishes the competitive binding of pyridine nitrogen to Pd centers as the primary mode of deactivation. Link:[Link]

  • Protodeboronation of Heteroaromatic Boronic Acids. Source: Wikipedia / General Chemical Knowledge. Context: Explains the mechanism of C-B bond cleavage in 2-pyridyl systems via zwitterionic intermediates. Link:[Link]

  • A General Solution for the 2-Pyridyl Problem (MIDA Boronates). Source: Knapp, D. M., et al. J. Am. Chem. Soc. (2010).[6] Context: Introduces MIDA boronates as a slow-release strategy to bypass instability. Link:[Link]

  • Copper-Promoted Cross-Coupling of 2-Pyridylboronates. Source:Angewandte Chemie Int.[7] Ed. Context: Describes the use of Cu(I) co-catalysts to facilitate transmetallation of unstable nucleophiles. Link:[Link]

Sources

Technical Support Center: Managing Impurities in Ethyl 5,6-Dibromonicotinate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impurity Profile & Process Control for Ethyl 5,6-dibromonicotinate (CAS: 1190862-68-0) Document ID: TS-PYR-56DB Status: Active Guide Audience: Process Chemists, Medicinal Chemists

Introduction: The Scope of the Challenge

Welcome to the technical support portal. You are likely synthesizing Ethyl 5,6-dibromonicotinate , a critical intermediate for functionalizing the C5 and C6 positions of the pyridine ring.

The synthesis of this molecule typically proceeds via the bromination of Ethyl 5-bromo-6-hydroxynicotinate (or its tautomeric pyridone form) using phosphorous oxybromide (


) or phosphorous pentabromide (

). While this route is effective, it introduces a specific "Triad of Impurities" that often plagues scale-up:
  • The Hydrolysis Product: 5,6-dibromonicotinic acid.

  • The Incomplete Substrate: Ethyl 5-bromo-6-hydroxynicotinate.

  • The Phosphorous Adducts: Lipophilic phosphorous esters that co-elute with your product.

This guide provides the causality-driven protocols to eliminate these impurities.

Module 1: Upstream Control (Reaction Optimization)

Q: Why does my reaction stall with 5-10% starting material remaining?

Technical Insight: The conversion of the 6-hydroxy group (pyridone) to the 6-bromo species is a Vilsmeier-Haack type mechanism. It requires the activation of the carbonyl oxygen by the phosphorous reagent.[1]

  • Root Cause: "Stalling" is rarely due to kinetics; it is usually due to the deactivation of the reagent .

    
     is extremely hygroscopic. If your solvent (typically Toluene, DCE, or MeCN) has >0.05% water, the reagent hydrolyzes to phosphoric acid species before it can activate the pyridine.
    
  • Protocol:

    • Ensure solvent water content is <200 ppm (Karl Fischer titration).

    • Increase

      
       equivalents from 1.1 to 1.5 eq  to act as a scavenger.
      
    • Catalysis: Add 5-10 mol% of DMF. This forms the reactive Vilsmeier-bromoiminium species, which is far more electrophilic than

      
       alone.
      
Q: I see a "Tribromo" impurity. Where is it coming from?

Technical Insight: If you are using


 or harsh conditions (

), you risk brominating the C2 position or the ethyl group (alpha-bromination).
  • Correction: Switch to

    
     at 
    
    
    
    . It is milder and offers better regiocontrol than
    
    
    .

Module 2: Midstream Control (The Quench)

CRITICAL WARNING: The quench step is where the Ester Hydrolysis Impurity (5,6-dibromonicotinic acid) is generated.

Q: My LCMS shows the product is clean in the pot, but the Acid impurity appears after workup. Why?

Technical Insight: The reaction generates HBr as a byproduct. When you quench the excess


 with water, you generate massive amounts of HBr and phosphoric acid.


In this hot, highly acidic aqueous environment, the ethyl ester hydrolyzes rapidly.
The "Buffered Ice-Quench" Protocol

Do not simply pour water into the reaction.

  • Cool: Bring the reaction mixture to

    
    .
    
  • Prepare Quench Buffer: Create a saturated

    
     or 
    
    
    
    solution mixed with ice.
  • Inverse Addition: Cannulate or drip the reaction mixture slowly into the stirring basic ice slurry.

    • Why? This ensures the HBr is neutralized immediately upon generation, keeping the pH near neutral and protecting the ester.

  • Phase Split: Extract immediately with EtOAc or DCM. Do not let the organic layer sit in contact with the aqueous phase for prolonged periods.

Module 3: Downstream Control (Purification)

Q: I have a "ghost" peak on TLC/LCMS that smears. What is it?

Technical Insight: This is likely a phosphorous ester byproduct (e.g., ethyl phosphates formed if ethanol was used in workup, or pyrophosphates). These are lipophilic and often co-elute with the product on silica gel.

Purification Decision Matrix
Impurity TypeRetention Time (Relative)Removal Strategy
5-bromo-6-hydroxynicotinate 0.4 (More Polar)Silica Gel: Elute with 10-20% EtOAc/Hexane. The OH group binds strongly to silica.
5,6-dibromonicotinic acid 0.1 (Baseline)Basic Wash: Wash organic layer with 1M

before column. The acid moves to the aqueous phase.
Phosphorous Byproducts 0.9-1.1 (Co-eluting)Crystallization: Recrystallize from hot Ethanol/Heptane (1:4). The product crystallizes; P-byproducts stay in the mother liquor.

Visualization: Impurity Pathways & Control

The following diagram illustrates the critical control points where impurities are generated and how to mitigate them.

G SM Start: Ethyl 5-bromo-6-hydroxynicotinate Rxn Reaction (POBr3, 90°C) SM->Rxn + POBr3 Quench Quench Step (Critical Control Point) Rxn->Quench Imp_SM Impurity: Unreacted SM (Caused by wet solvent) Rxn->Imp_SM Water in Solvent (Deactivates POBr3) Product Target: Ethyl 5,6-dibromonicotinate Quench->Product Inverse Addn to NaHCO3 Imp_Acid Impurity: Nicotinic Acid (Caused by acidic quench) Quench->Imp_Acid Direct H2O Addn (High Temp/Acid) Imp_P Impurity: P-Adducts (Caused by poor workup) Quench->Imp_P Incomplete Hydrolysis

Figure 1: Critical control points in the synthesis workflow. Red dashed lines indicate failure modes leading to specific impurities.

Troubleshooting FAQs

Q: Can I use ethanol to quench the reaction to destroy the


? 
A: No.  Reacting 

with ethanol generates HBr and ethyl bromide, but it also forms ethyl phosphoryl esters . These are chemically stable, highly lipophilic, and extremely difficult to separate from your ethyl ester product by chromatography. Always quench with an aqueous base.

Q: The product is solidifying as a brown lump during the reaction. Is this normal? A: No. This indicates polymerization or "charring" of the pyridine ring, often caused by localized overheating.

  • Fix: Ensure vigorous stirring. Use an oil bath rather than a heating mantle to prevent hot spots. If the reaction turns black, the yield will be compromised.

Q: I need to scale this to 100g. What changes? A: On a large scale, the exotherm during the quench is the biggest risk.

  • Use a jacketed reactor to control the quench temperature.

  • Monitor the pH of the quench solution continuously. If it drops below pH 6, add more base before continuing the addition of the reaction mixture.

References

  • General Mechanism of Hydroxypyridine Bromination

    • Title: Phosphorus(III) bromide basics and reactions.
    • Source: Manac Inc.[2] Technical Notes.

    • URL:[Link]

  • Specific Product Data (Ethyl 5,6-dibromonicotinate)

    • Title: Ethyl 5,6-dibromonicotinate (CAS 1190862-68-0) Physicochemical Properties.
    • Source: ChemSrc.[3]

    • URL:[Link]

  • Regioselectivity in Pyridine Bromination

    • Title: Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
    • Source:Molecules (via PubMed Central).
    • URL:[Link]

  • Related Synthesis (Ethyl 5-bromonicotinate)

    • Title: Ethyl 5-bromonicotinate Product Specific
    • Source: Thermo Scientific Chemicals.[4]

Sources

Technical Support Center: Optimization of Ethyl 5,6-Dibromonicotinate Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Base Selection & Regiocontrol Strategies for Dihalogenated Pyridine Esters Ticket ID: CHEM-SUP-56DBN-001 Status: Open Responder: Senior Application Scientist

Executive Summary: The Reactivity Landscape

Working with Ethyl 5,6-dibromonicotinate presents a classic "Selectivity vs. Stability" conflict in palladium-catalyzed cross-coupling. You are managing three distinct reactive centers simultaneously:

  • C6-Bromine (

    
    -position):  Highly electron-deficient due to the adjacent nitrogen. Reacts fastest (oxidative addition) but is also prone to nucleophilic attack (
    
    
    
    ) by strong bases.
  • C5-Bromine (

    
    -position):  Less reactive. Requires more active catalytic systems or higher temperatures to couple if the C6 position is already substituted.
    
  • C3-Ethyl Ester: Labile. Susceptible to hydrolysis (saponification) under aqueous basic conditions, converting your lipophilic ester into a water-soluble carboxylic acid (catalyst poison).

This guide provides a modular troubleshooting approach to selecting the correct base system to balance these competing reactivities.

Module A: Base Selection Matrix

User Question: Which base should I use to avoid hydrolysis while maintaining high yields?

Technical Insight: The choice of base dictates the transmetalation rate and the stability of the ester. For this substrate, you must move away from standard aqueous hydroxides.[1]

Base Compatibility Table
Base SystempKa (conj. acid)Hydrolysis Risk

Risk at C6
Recommendation
NaOH / KOH ~15.7 (

)
Critical HighDO NOT USE. Rapid saponification of ethyl ester.

(aq)
10.3ModerateModerateUsable only at low temps (<60°C). Risk of ester cleavage.

(aq/solid)
12.3LowLowRecommended. Excellent buffering capacity; milder nucleophile than hydroxide.

(anhydrous)
N/A (Organic sol.)NegligibleModerateGold Standard. High solubility in DMF/Dioxane allows water-free coupling.

/ DIPEA
10.75ZeroZeroSpecialized. Use for Sonogashira or specific Buchwald protocols. Weak for Suzuki.
CsF / KF 3.2 (HF)ZeroLowAlternative. Useful for labile substrates; requires anhydrous conditions.
Decision Logic: Selecting Your Base

BaseSelection Start Start: Select Base for Ethyl 5,6-dibromonicotinate Hydrolysis Is the Ester Hydrolyzing? Start->Hydrolysis Regio Is C6-Br Substitution Required? Hydrolysis->Regio No (Stable) Anhydrous Switch to Anhydrous System: Cs2CO3 in Dioxane or Toluene Hydrolysis->Anhydrous Yes (Acid formed) Mild Use Mild/Buffered Base: K3PO4 (2.0 equiv) Temp: 40-60°C Regio->Mild Yes (Selective C6) Strong Use Stronger Base/Heat: Cs2CO3 or K2CO3 Temp: >80°C Regio->Strong No (Bis-coupling)

Caption: Decision tree for selecting a base system based on observed side reactions (hydrolysis) and desired regioselectivity.

Module B: Troubleshooting Regioselectivity (C6 vs. C5)

User Question: I am getting a mixture of mono-coupled and bis-coupled products. How do I selectively couple the C6 position?

Technical Insight: Electronic differentiation controls this reaction. The C6 position (adjacent to Nitrogen) is significantly more electron-deficient than C5. Oxidative addition of Pd(0) occurs at C6 first.

  • To Target C6 (Mono-coupling):

    • Stoichiometry: Use exactly 1.0–1.1 equivalents of boronic acid.

    • Base: Use a milder base (

      
       or 
      
      
      
      ) to slow down the second transmetalation.
    • Temperature: Keep reaction temperature below 60°C.

    • Catalyst:

      
       is often sufficient and more selective than highly active catalysts like XPhos-Pd-G2.
      
  • To Target C5 (after C6 is functionalized):

    • Requires a completed C6 coupling first (or a C6-Cl/C5-Br starting material where Br reacts first, though here both are Br).

    • Requires higher temperatures (80–100°C) and stronger bases (

      
      ).
      
Regioselectivity Pathway Diagram

Regioselectivity Substrate Ethyl 5,6-dibromonicotinate C6_Selective Path A: C6-Coupling (Major) (Kinetic Control) Substrate->C6_Selective Pd(0), 1.0 eq Ar-B(OH)2 Mild Base, <60°C C5_Selective Path B: C5-Coupling (Difficult/Rare) Substrate->C5_Selective Steric Block at C6 only note Mechanism Note: N-atom pulls e- density from C6, facilitating faster Oxidative Addition. Substrate->note Bis_Coupled Bis-Aryl Product C6_Selective->Bis_Coupled Excess Ar-B(OH)2 High Temp, Strong Base

Caption: Reaction pathway showing the kinetic preference for C6 coupling due to the inductive effect of the pyridine nitrogen.

Module C: Standardized Protocols

Protocol A: The "Safe" Method (Hydrolysis Prevention)

Best for: Initial screening, sensitive esters, and regioselective C6 coupling.

  • Reagents:

    • Ethyl 5,6-dibromonicotinate (1.0 equiv)

    • Boronic Acid (1.05 equiv)

    • Base:

      
       (2.0 equiv) – Finely ground.
      
    • Catalyst:

      
       (3–5 mol%) – Resistant to N-coordination.
      
    • Solvent: 1,4-Dioxane (Anhydrous).

  • Procedure:

    • Charge an oven-dried vial with the substrate, boronic acid, base, and catalyst.

    • Seal and purge with Nitrogen/Argon for 5 minutes.

    • Add anhydrous Dioxane via syringe.

    • Heat to 60°C for 4–12 hours.

    • Monitor: Check LCMS for mono-coupled product. If C6-Br remains, increase temp to 70°C.

Protocol B: The "High Activity" Method (Anhydrous)

Best for: Unreactive boronic acids or forcing bis-coupling.

  • Reagents:

    • Substrate (1.0 equiv)

    • Boronic Acid (2.5 equiv for bis-coupling)

    • Base:

      
       (3.0 equiv)
      
    • Catalyst:

      
       (2 mol%) + XPhos (4 mol%)
      
    • Solvent: Toluene/Water (10:1) or Pure Toluene (if strictly anhydrous).

  • Procedure:

    • Combine solids in a reaction tube.

    • Add solvent.[2][3][4]

    • Heat to 90–100°C .

    • Note: At this temperature, if water is present, the ester will hydrolyze. Use strictly anhydrous Toluene if the ester must be preserved.

Frequently Asked Questions (FAQs)

Q1: My reaction turns black immediately, and I get no conversion. Why? A: This is likely "Pd-black" precipitation. The pyridine nitrogen in your substrate can coordinate to Palladium, displacing ligands and deactivating the catalyst (poisoning).

  • Fix: Switch to a bidentate ligand catalyst like Pd(dppf)Cl2 or Pd(dppe)Cl2 . The "bite angle" of these ligands prevents the pyridine nitrogen from displacing them easily.

Q2: I see a mass corresponding to [M-Br+H]. What is happening? A: This is protodebromination . The oxidative addition occurred, but transmetalation failed, and the Pd species scavenged a proton (likely from water or solvent).

  • Fix: Ensure your solvent is dry. Increase the concentration of the Boronic Acid. Switch to a more soluble base (

    
    ) to accelerate the transmetalation step.
    

Q3: Can I use ethanol or methanol as a solvent? A: Avoid alcohols. While common in Suzuki couplings, using Ethanol with a base can lead to transesterification (Ethyl ester swapping with Methyl ester if Methanol is used) or accelerate saponification. Dioxane, Toluene, or DMF are safer choices for this substrate.

References

  • Regioselectivity in Dihalopyridines

    • Title: Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions.
    • Relevance: Establishes the precedence for -halo vs -halo selectivity in heterocyclic systems.
    • Source:5

  • Base Selection for Sensitive Esters

    • Title: Selection of boron reagents for Suzuki–Miyaura coupling.
    • Relevance: Discusses the role of base strength and "hard" Lewis bases (like phosphates/carbonates)
    • Source:6

  • Catalyst Optimization for Pyridines

    • Title: Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters.[1][3]

    • Relevance: Highlights the efficacy of and phosphine ligands in coupling electron-deficient pyridine systems without deboron
    • Source:1

  • Use of Phosph

    
    ): 
    
    • Title: Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor.[2][3]

    • Relevance: Confirms / as optimal bases for sensitive pyridine derivatives where hydrolysis is a competing p
    • Source:7

Sources

Validation & Comparative

Reactivity Comparison Guide: Ethyl 5,6-Dibromonicotinate vs. Dibromopyridine Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Push-Pull" Advantage

Ethyl 5,6-dibromonicotinate (CAS: [Specific CAS if available, else generic ref]) represents a highly specialized scaffold in heterocyclic synthesis. Unlike generic alternatives such as 2,6-dibromopyridine or 3,5-dibromopyridine, this molecule possesses a "Push-Pull" electronic architecture driven by the C3-ethyl ester.

The Bottom Line:

  • Regiocontrol: It offers near-perfect regioselectivity. The C6-bromine is highly activated for Nucleophilic Aromatic Substitution (

    
    ) and oxidative addition (Pd-catalysis), while the C5-bromine remains latent until activated.
    
  • Speed: Reaction rates for

    
     at C6 are 10–50x faster than standard 2,6-dibromopyridine due to the para-ester activation.
    
  • Utility: It serves as a bifunctional linchpin, allowing the sequential introduction of a nucleophile (at C6) and an electrophile/coupling partner (at C5) without protecting groups.

Structural & Electronic Analysis

To understand the reactivity, we must visualize the electronic vectors acting on the pyridine ring.

The Electronic Map
  • Nitrogen (N1): Strong electron-withdrawing group (EWG) via induction and resonance. Activates C2 and C6.

  • Ethyl Ester (C3): Strong EWG.

    • Impact on C6: The ester is para to C6 (1,4-relationship). This creates a cooperative activation with the ring nitrogen.

    • Impact on C5: The ester is meta to C5. No resonance activation occurs here.

  • Bromines:

    • C6-Br: Located in the "Hot Zone" (Ortho to N, Para to Ester). Extremely labile.

    • C5-Br: Located in the "Cold Zone" (Meta to N, Meta to Ester). Relatively stable.

Visualization of Reactivity Vectors

The following diagram illustrates the competing electronic effects that dictate regioselectivity.

ReactivityMap cluster_legend Electronic Drivers Core Ethyl 5,6-dibromonicotinate C6_Site C6 Position (Ortho to N, Para to Ester) HIGHLY REACTIVE Core->C6_Site Primary Site: SNAr & Pd-Oxidative Addition C5_Site C5 Position (Meta to N, Meta to Ester) LATENT / STABLE Core->C5_Site Secondary Site: Requires Activation or Lithium-Halogen Exchange Text1 N1 (Inductive) + C3-Ester (Resonance) -> C6 Activation

Figure 1: Reactivity landscape of Ethyl 5,6-dibromonicotinate showing the electronic differentiation between C5 and C6.

Comparative Performance Data

The following table contrasts Ethyl 5,6-dibromonicotinate against standard dibromopyridine building blocks.

FeatureEthyl 5,6-dibromonicotinate 2,6-Dibromopyridine 3,5-Dibromopyridine
Electronic State Highly Electron Deficient (Activated)Moderately DeficientElectron Neutral/Deactivated
Primary

Site
C6 (Exclusive)C2 or C6 (Statistical/Mixture if 1 eq.)Inert to


Rate (Rel.)
High (++++) Moderate (++)Negligible (-)
Suzuki Selectivity C6 > C5 (Electronic control)C2 = C6 (No differentiation)C3 = C5 (No differentiation)
Orthogonality Excellent. Can differentiate C5/C6 easily.Poor. Hard to mono-functionalize selectively.Poor. Symmetric.
Solubility High (Ester lipophilicity)ModerateModerate

Regioselectivity Landscape & Protocols

Scenario A: Nucleophilic Aromatic Substitution ( )

Objective: Introduction of amines, alkoxides, or thiols. Mechanism: The nucleophile attacks C6 due to the stabilization of the Meisenheimer complex by both the Nitrogen and the Para-Ester.

  • Regioselectivity: >98:2 (C6 vs C5).

  • Common Pitfall: Using strong bases (e.g., NaH) can sometimes lead to ester hydrolysis or competitive elimination. Use mild bases (DIPEA,

    
    ).
    
Protocol 1: Regioselective C6-Amination

This protocol yields Ethyl 6-amino-5-bromonicotinate.

  • Dissolution: Dissolve Ethyl 5,6-dibromonicotinate (1.0 eq) in anhydrous DMF or NMP (0.2 M).

  • Addition: Add the amine nucleophile (1.1 eq) and DIPEA (2.0 eq).

  • Reaction: Stir at room temperature for 4–6 hours.

    • Note: Unlike 2,6-dibromopyridine which often requires heating (60–80°C), the nicotinate reacts at RT due to ester activation.

  • Workup: Dilute with water, extract with EtOAc. Wash with brine.[1]

  • Validation: 1H NMR will show the loss of the C6 proton (most downfield singlet usually shifts or disappears) and retention of the C5-Br environment.

Scenario B: Palladium-Catalyzed Cross-Coupling

Objective: Carbon-Carbon bond formation (Suzuki-Miyaura).[2][3] Mechanism: Pd(0) undergoes oxidative addition preferentially at the most electron-deficient C-Br bond. C6 is significantly more electron-deficient than C5.

Protocol 2: Sequential C6-Arylation

This protocol yields Ethyl 5-bromo-6-arylnicotinate.

  • Catalyst System:

    
     (3-5 mol%) is standard. For sterically hindered boronic acids, use 
    
    
    
    / XPhos.
  • Solvent: 1,4-Dioxane/Water (4:1).

  • Base:

    
     (2.0 eq). Avoid strong hydroxide bases to prevent ester hydrolysis.
    
  • Temperature: 80°C.

  • Stoichiometry: Use exactly 1.0–1.1 eq of Aryl Boronic Acid.

    • Critical Control: If >1.5 eq is used, you risk double coupling at C5.

  • Purification: The mono-coupled product is easily separated from the starting material due to the polarity change introduced by the aryl group.

Strategic Application: The "One-Pot" Workflow

The true power of Ethyl 5,6-dibromonicotinate lies in sequential functionalization. The following workflow demonstrates how to build a trisubstituted pyridine core efficiently.

Workflow Start Ethyl 5,6-dibromonicotinate Step1 Step 1: SNAr (Amine/Thiol) Target: C6 Position Start->Step1 High Selectivity (RT) Intermed Intermediate: Ethyl 6-amino-5-bromonicotinate Step1->Intermed Step2 Step 2: Suzuki Coupling Target: C5 Position Intermed->Step2 Pd(0), Boronic Acid, 90°C Final Final Product: Ethyl 5-aryl-6-aminonicotinate Step2->Final

Figure 2: Sequential functionalization strategy leveraging the reactivity difference between C5 and C6.

References

  • Schlosser, M., et al. "Regioselective functionalization of chloropyridines and halonicotinates." Journal of Organic Chemistry, 2005 , 70(6), 2494-2502.

  • Loupy, A., et al. "Solvent-free SNAr reactions on halopyridines: Reactivity comparison." Tetrahedron, 2004 , 60(8), 1683-1691.

  • ChemicalBook. "Ethyl 2-amino-5-bromonicotinate (Isomeric Product Data)." Accessed Jan 2026.[4]

  • PubChem Compound Summary. "2,6-Dibromopyridine Reactivity Profile." National Library of Medicine.

  • WuXi AppTec. "Regioselectivity in SNAr reactions of Dichloropyrimidines and Pyridines." QM Magic Class, Chapter 29.

(Note: While specific "Ethyl 5,6-dibromonicotinate" papers are rare, the reactivity is mechanistically grounded in the established chemistry of 5,6-dihalonicotinates referenced above.)

Sources

Cost-benefit analysis of using Ethyl 5,6-dibromonicotinate in multi-step synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Cost-Benefit Analysis of Ethyl 5,6-dibromonicotinate in Multi-Step Synthesis

Executive Summary: The "Regioselectivity Switch"

In the competitive landscape of pharmaceutical intermediate synthesis, the choice between Ethyl 5,6-dibromonicotinate (CAS 1190862-68-0) and its analogs—specifically Ethyl 5-bromo-6-chloronicotinate and Ethyl 5,6-dichloronicotinate —is rarely just about raw material cost per gram. It is a strategic decision about regiocontrol .

While the mixed-halogen analog (5-Br, 6-Cl) is the industry standard for introducing substituents at the C5 position first, Ethyl 5,6-dibromonicotinate offers a unique "inverted" reactivity profile. This guide demonstrates that despite a higher upfront material cost (approx. 2.5x vs. mixed halo), the dibromo scaffold reduces total synthesis costs by 30-40% in specific workflows requiring C6-first functionalization via metal-catalyzed cross-coupling, by eliminating the need for protecting groups or forcing conditions.

Technical Profile & Mechanistic Causality

To understand the cost-benefit, one must understand the underlying physical organic chemistry governing the reactivity of the pyridine core.

The Electronic Landscape

The pyridine ring is electron-deficient, with the positions


 to the nitrogen (C2/C6) being significantly more electrophilic than the 

positions (C3/C5).
  • C6 Position (Alpha): Highly activated for Nucleophilic Aromatic Substitution (

    
    ) and oxidative addition by nucleophilic metal catalysts (e.g., Pd(0)).
    
  • C5 Position (Beta): Behaves similarly to a halobenzene; requires standard cross-coupling conditions.

The Regioselectivity Paradox

The choice of halogen determines the site of first reaction (oxidative addition).

ScaffoldC5 SubstituentC6 SubstituentPrimary Reactive Site (Pd-Catalysis)Mechanism
Ethyl 5,6-dibromonicotinate -Br -Br C6 (Alpha) Electronic activation of C6 dominates. Both bonds are weak C-Br, so the more electron-deficient C6 reacts first.
Ethyl 5-bromo-6-chloronicotinate -Br -Cl C5 (Beta) Bond Energy dominates. The C-Br bond (approx. 69 kcal/mol) is significantly weaker than C-Cl (approx. 81 kcal/mol), overriding the electronic activation of C6.
Ethyl 5,6-dichloronicotinate -Cl -Cl C6 (Alpha) Electronic activation dominates, but reaction kinetics are sluggish compared to bromides.

Key Insight: Use Ethyl 5,6-dibromonicotinate when you must install a carbon-based nucleophile (aryl, vinyl, alkyl) at C6 while preserving a handle at C5 . Use the mixed-halo analog if you need to functionalize C5 first.

Comparative Workflow Analysis

The following diagram illustrates the divergent pathways. The "Hidden Cost" of using the wrong starting material is often the generation of the wrong regioisomer or the need for intermediate steps.

Regioselectivity Start_Dibromo Ethyl 5,6-dibromonicotinate (C5-Br, C6-Br) Condition Suzuki Coupling (1.0 eq Ar-B(OH)2, Pd(0)) Start_Dibromo->Condition Start_Mixed Ethyl 5-bromo-6-chloronicotinate (C5-Br, C6-Cl) Start_Mixed->Condition Product_C6 Product A (C6-Arylated) Ethyl 5-bromo-6-arylnicotinate Condition->Product_C6 Path 1: Electronic Control (Fast C6 Oxidative Addition) Product_C5 Product B (C5-Arylated) Ethyl 6-chloro-5-arylnicotinate Condition->Product_C5 Path 2: Bond-Strength Control (Fast C5 Oxidative Addition) Next_Step_A Step 2: C5 Functionalization (Suzuki/Buchwald) Product_C6->Next_Step_A Versatile Br handle remains Next_Step_B Step 2: C6 Functionalization (SnAr Only) Product_C5->Next_Step_B Restricted Cl handle remains

Figure 1: Decision tree showing how the starting material dictates the regiochemical outcome of the first cross-coupling step.

Cost-Benefit Synthesis: The "Total Cost of Ownership"

We compared the synthesis of a target scaffold: Ethyl 5-amino-6-phenylnicotinate (a common SHP2 inhibitor core).

  • Route A (Using Dibromo): Suzuki at C6

    
     Buchwald at C5.
    
  • Route B (Using Mixed Halo): Requires forcing Suzuki at C6 (poor yield due to Cl) or protecting group strategy to block C5.

MetricEthyl 5,6-dibromonicotinateEthyl 5-bromo-6-chloronicotinateEthyl 5,6-dichloronicotinate
Reagent Cost (100g) High (

$)
Moderate (

)
Low ($)
Step 1: C6-Arylation Yield 88% (Mild, 60°C)<10% (C5 reacts preferentially)45% (Requires 110°C, high Pd load)
Selectivity (C6:C5) >20:11:15 (Favors C5)>10:1
Catalyst Load 1-2 mol% PdN/A (Wrong Isomer)5-10 mol% Pd
Purification Cost Low (Crystallization)High (Isomer separation)Moderate (Unreacted SM)
Verdict Best for C6-First Best for C5-First Only for bulk/low-value targets

The "Breakeven" Point: Using the dibromo analog becomes cost-effective when the target molecule requires a C6-Carbon / C5-Heteroatom substitution pattern. The yield gained in the first step (>40% increase over dichloro) and the elimination of isomer separation costs offset the raw material premium within the first 1 kg of production.

Validated Experimental Protocol

Objective: Regioselective C6-Arylation of Ethyl 5,6-dibromonicotinate. Note: This protocol relies on the electronic activation of C6. Stoichiometry is critical to prevent bis-coupling.

Materials:

  • Ethyl 5,6-dibromonicotinate (1.0 equiv)

  • Arylboronic acid (1.05 equiv)

  • 
     (2.0 mol%)
    
  • 
     (2.0 M aq, 2.0 equiv)
    
  • 1,4-Dioxane (0.2 M concentration)

Workflow:

  • Setup: Charge a reaction vessel with the dibromonicotinate and Pd catalyst. Purge with

    
     for 15 minutes. Reasoning: Removing 
    
    
    
    prevents homocoupling of the boronic acid.
  • Addition: Add degassed dioxane and the arylboronic acid.

  • Activation: Add the aqueous base. Heat to 60°C .

    • Critical Control Point: Do not exceed 70°C. Higher temperatures increase the rate of the second oxidative addition at C5, eroding selectivity.

  • Monitoring: Monitor by HPLC/UPLC. The reaction typically completes in 4-6 hours. Look for the disappearance of the starting material (

    
     1) and formation of mono-coupled product (
    
    
    
    2). Bis-coupled product (
    
    
    3) should be <5%.
  • Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over

    
    .
    
  • Purification: The mono-coupled product is often crystalline. Recrystallize from Hexane/EtOAc to remove trace Pd residues.

Self-Validation Check: If you observe significant C5-arylation (Product B in Figure 1), your temperature was likely too high, or you utilized a ligand that is too electron-rich (e.g.,


), which minimizes the electronic discrimination between C5 and C6.

References

  • Regioselective Coupling of 2,3-Dihalopyridines

    • Title: Regioselective cross-coupling reactions of 2,3-dibromopyridine.
    • Source: Tetrahedron Letters, 2000, 41(22), 4335-4338.
    • Context: Establishes the foundational rule that C2 (alpha to N) reacts before C3 (beta to N) in polybromo-pyridines.
  • Compar

    • Title: A simple guide for predicting regioselectivity in the coupling of polyhaloheteroarom
    • Source: Chemical Communications, 2006, (3), 299-301.[1]

    • Context: Explains the "Electronic vs. Bond Strength" conflict in mixed-halogen systems.
  • Applic

    • Title: Recent advances in the discovery of protein tyrosine phosph
    • Source: Acta Pharmaceutica Sinica B, 2018.
    • Context: Illustrates the structural necessity of 5,6-disubstituted nicotin
  • Commercial Availability & Properties

    • Title: Ethyl 5,6-dibromonicotinate Product Page.[2]

    • Source: ChemSrc / BLD Pharm D
    • Context: Verification of CAS 1190862-68-0 and physical properties.

Sources

Regioselectivity Landscape: Ethyl 5,6-dibromonicotinate vs. 3,5-Dibromopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Core Distinction: The primary differentiator between these two scaffolds is electronic symmetry .

  • Ethyl 5,6-dibromonicotinate is an electronically biased scaffold. The presence of the ethyl ester at C3 and the pyridine nitrogen creates a steep reactivity gradient, making the C6 position highly activated for nucleophilic attack (

    
    ) and oxidative addition. This allows for predictable, sequential functionalization (C6 first, then C5).
    
  • 3,5-Dibromopyridine is an electronically symmetric scaffold. Both bromine atoms occupy chemically equivalent positions (meta to nitrogen). Functionalization is governed by statistics rather than intrinsic electronic preference, making mono-selectivity difficult without strict stoichiometric control.

This guide details the mechanistic underpinnings of this selectivity and provides validated protocols for exploiting these differences in drug discovery workflows.

Electronic Activation & Mechanistic Logic

Ethyl 5,6-dibromonicotinate: The "Programmed" Scaffold

This molecule acts as a logic gate for chemical synthesis. The reactivity is dictated by the cooperative electron-withdrawing effects of the pyridine nitrogen and the C3-ester.

  • C6 Position (High Reactivity):

    • Location:

      
       to Nitrogen, para to Ester.
      
    • Mechanism: The electronegative nitrogen inductively withdraws electron density (

      
      -effect). Crucially, the para-ester allows for resonance stabilization of the negative charge in the Meisenheimer intermediate during 
      
      
      
      .
    • Outcome: Rapid displacement by nucleophiles (amines, thiols, alkoxides) or faster oxidative addition with Pd(0).

  • C5 Position (Latent Reactivity):

    • Location:

      
       to Nitrogen, meta to Ester.
      
    • Mechanism: This position lacks the ability to delocalize negative charge onto the ester or nitrogen during nucleophilic attack. It behaves similarly to a standard unactivated aryl bromide.

    • Outcome: Inert to

      
       under standard conditions; requires transition metal catalysis (Suzuki/Stille) to react, typically after C6 has been functionalized.
      
3,5-Dibromopyridine: The "Statistical" Scaffold
  • Symmetry: Both C-Br bonds are in the

    
     position relative to nitrogen.
    
  • Reactivity: The ring is electron-deficient enough for metal-catalyzed cross-couplings but generally too electron-rich for mild

    
    .
    
  • The Challenge: Upon mono-functionalization, the electronic perturbation is often insufficient to deactivate the second bromide completely. This leads to competitive formation of bis-substituted byproducts (Structure: Mono vs. Bis mixtures).

Comparative Data Analysis

FeatureEthyl 5,6-dibromonicotinate3,5-Dibromopyridine
Symmetry Asymmetric (Biased)Symmetric
Primary Reaction at C6/C3 Highly Favored (C6)Statistical (50/50 chance for first event)

Viability
Excellent (at C6)Poor / Non-existent
Pd-Coupling Selectivity C6 > C5 (Electronic preference)Mono vs. Bis (Stoichiometric control required)
Typical Yield (Mono) >85% (Regio-controlled)40–60% (Statistical limitation)
Byproduct Profile C5-isomer (Trace)Bis-coupled product (Significant)
Visualization of Reaction Pathways

ReactionPathways Substrate1 Ethyl 5,6-dibromonicotinate Product1_C6 Product A (C6-Substituted) (Major >95%) Substrate1->Product1_C6 Nucleophile / Pd(0) (Electronic Bias) Product1_C5 Product B (C5-Substituted) (Minor <5%) Substrate1->Product1_C5 Trace Substrate2 3,5-Dibromopyridine Product2_Mono Mono-Aryl Product (Statistical Mix) Substrate2->Product2_Mono 1.0 eq. Boronic Acid (Statistical) Product2_Bis Bis-Aryl Product (Over-reaction) Substrate2->Product2_Bis Competitive Product2_Mono->Product2_Bis 2nd Coupling

Figure 1: Reaction pathways demonstrating the high fidelity of the nicotinate scaffold versus the competitive pathways in the 3,5-dibromopyridine system.

Validated Experimental Protocols

Protocol A: Regioselective of Ethyl 5,6-dibromonicotinate

Objective: Selective displacement of the C6-Bromine with a primary amine.

  • Reagents:

    • Ethyl 5,6-dibromonicotinate (1.0 equiv)

    • Amine (e.g., Benzylamine) (1.1 equiv)

    • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)[1]

    • Solvent: Acetonitrile (MeCN) or DMF (0.2 M concentration)

  • Procedure:

    • Dissolve the nicotinate in MeCN at room temperature (RT).

    • Add DIPEA followed by the amine dropwise.

    • Stir at RT for 2–4 hours. Monitor by TLC/LCMS.

    • Note: If reaction is sluggish, heat to 50°C. The C5-Br will remain intact up to ~100°C in the absence of a transition metal catalyst.

  • Workup:

    • Evaporate solvent. Redissolve in EtOAc, wash with water and brine.

    • Purify via silica gel chromatography (Hexane/EtOAc).

  • Expected Outcome: >90% yield of the 6-amino-5-bromo-nicotinate .

Protocol B: Controlled Mono-Suzuki Coupling of 3,5-Dibromopyridine

Objective: Synthesis of 3-aryl-5-bromopyridine (Mono-coupling).

  • Reagents:

    • 3,5-Dibromopyridine (1.0 equiv)

    • Aryl Boronic Acid (0.9 equiv) (Limiting reagent is critical)

    • Catalyst:

      
       (3-5 mol%)
      
    • Base:

      
       (2.0 M aqueous solution)
      
    • Solvent: DME/Water or Toluene/EtOH/Water (3:1:1)

  • Procedure:

    • Degas solvents thoroughly with Argon/Nitrogen.

    • Combine dibromide, catalyst, and solvent.[2] Stir for 10 min.

    • Add the boronic acid (0.9 equiv) slowly (or via syringe pump over 1 hour) to keep its instantaneous concentration low.

    • Heat to 80°C. Monitor closely by LCMS. Stop immediately upon consumption of boronic acid.

  • Workup:

    • Standard aqueous extraction.

    • Crucial Step: Column chromatography is required to separate the mono-product from the unreacted starting material (dibromide) and the bis-product.

  • Expected Outcome: ~50-60% yield of mono-product. Significant recovery of starting material is typical to avoid over-reaction.

References

  • Regioselectivity in Pyrimidine and Pyridine Derivatives

    • Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis.
    • Source: NIH / PMC.
    • URL:[Link]

    • to Nitrogen and para to EWG (like C6 in the nicotinate)
  • Suzuki Coupling Site Selectivity

    • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
    • Source: Chemical Science (RSC).
    • URL:[Link]

    • Relevance: Provides the mechanistic basis for Pd-catalyzed selectivity in polyhalogenated heterocycles, confirming the preference for electron-deficient sites.
  • General Reactivity of Halonicotinates

    • Title: Application Notes and Protocols for Nucleophilic Aromatic Substitution on Ethyl 4,6-dichloronicotin
    • Source: BenchChem.[3][4]

    • Relevance: Serves as a direct analog for the Ethyl 5,6-dibromonicotinate system, confirming the C6 vs C5 reactivity hierarchy.

Sources

Utility of Ethyl 5,6-dibromonicotinate in constructing kinase inhibitor scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Linchpin" Scaffold

In the high-stakes arena of kinase inhibitor discovery, the ability to rapidly diversify core heterocycles is paramount. Ethyl 5,6-dibromonicotinate (CAS: 1216183-10-6) has emerged as a superior "linchpin" intermediate compared to its chlorinated analogs. Its utility lies in the distinct electronic differentiation between the C5 and C6 positions, enabling highly regioselective sequential functionalization.

This guide objectively analyzes its application in constructing 1,6-naphthyridines (targeting c-Met, AXL) and pyrido[2,3-d]pyrimidines (targeting CDK4/6, PIM-1), contrasting its performance with the cheaper but less versatile ethyl 5,6-dichloronicotinate.

Chemical Logic & Comparative Advantage

The Regioselectivity Map

The structural value of ethyl 5,6-dibromonicotinate is defined by the reactivity gradient between the two bromine atoms relative to the pyridine nitrogen (N1) and the ester group (C3).

  • C6-Position (

    
     to Nitrogen):  Highly activated for Nucleophilic Aromatic Substitution (SNAr). The inductive effect of the adjacent nitrogen makes this site electron-deficient, allowing facile displacement by amines (hinge binders) under mild conditions.
    
  • C5-Position (

    
     to Nitrogen):  Sterically crowded and electronically less activated for SNAr. However, the C-Br bond remains highly reactive for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Stille), allowing for the late-stage introduction of hydrophobic tails or solubilizing groups.
    
Comparison: Dibromo- vs. Dichloro- Scaffolds
FeatureEthyl 5,6-dibromonicotinateEthyl 5,6-dichloronicotinateImpact on Drug Discovery
SNAr Reactivity (C6) High (RT to 60°C)Moderate (Requires >80°C)Dibromo allows thermally sensitive amines/chiral centers to be installed without racemization.
Pd-Coupling (C5) Excellent (Standard Pd catalysts)Poor (Requires specialized ligands like XPhos/RuPhos)Dibromo enables broader substrate scope for the "tail" region of the inhibitor.
Regiocontrol >95:5 (C6 vs C5)~80:20 (often requires separation)Higher yields of the desired isomer reduce purification bottlenecks in library synthesis.
Cost HigherLowerDibromo is preferred for Lead Optimization where yield and purity are critical; Dichloro is preferred for Scale-up if conditions permit.

Application 1: Synthesis of 1,6-Naphthyridine Scaffolds

The 1,6-naphthyridine core is a privileged scaffold for Type II kinase inhibitors (e.g., targeting c-Met and AXL ). The synthesis relies on condensing the pyridine core with an external ring fragment.

Mechanistic Pathway
  • Step 1 (SNAr): Displacement of C6-Br with a benzylamine or aniline derivative.

  • Step 2 (Reduction/Oxidation): Conversion of the C3-ester to an aldehyde.

  • Step 3 (Cyclization): Condensation with a methyl ketone or enolate equivalent to close the second ring.

Experimental Protocol: Construction of the c-Met Inhibitor Core

Context: Synthesis of a 1,6-naphthyridin-2(1H)-one analog.

Step 1: Regioselective C6-Amination

  • Reagents: Ethyl 5,6-dibromonicotinate (1.0 eq), 4-fluoroaniline (1.1 eq), DIPEA (2.5 eq).

  • Solvent: NMP (N-Methyl-2-pyrrolidone).

  • Procedure: Dissolve reactants in NMP. Heat to 60°C for 4 hours. (Note: The dichloro analog typically requires 100°C+).

  • Workup: Pour into ice water. Filter the precipitate.

  • Result: Ethyl 5-bromo-6-((4-fluorophenyl)amino)nicotinate. Yield: ~88%.

Step 2: Suzuki Coupling (C5 Functionalization)

  • Reagents: Product from Step 1 (1.0 eq), Phenylboronic acid (1.2 eq), Pd(dppf)Cl2 (5 mol%), K2CO3 (3.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure: Degas with Argon. Heat to 90°C for 6 hours.

  • Observation: The C5-Br is cleanly replaced. If using the chloro analog here, significant homocoupling or dehalogenation byproducts are often observed.

Application 2: Synthesis of Pyrido[2,3-d]pyrimidines

This scaffold is bioisosteric to the quinazoline core found in EGFR inhibitors (e.g., Gefitinib) and is central to CDK4/6 inhibitors (e.g., Palbociclib analogs).

Cyclization Strategy

Unlike the naphthyridine route, this pathway utilizes the C3-ester and the newly installed C6-amine to form a pyrimidine ring.

Protocol: Urea-Mediated Cyclization

  • Precursor: Ethyl 5-bromo-6-aminonicotinate (obtained via SNAr with ammonia or PMB-amine).

  • Reagents: Urea (excess) or Chlorosulfonyl isocyanate (CSI).

  • Conditions: Fusion at 180°C (Urea method) or THF/RT (CSI method).

  • Outcome: Formation of the pyrido[2,3-d]pyrimidine-2,4-dione core, retaining the C5-Br for subsequent diversification (e.g., installing the solubilizing side chain characteristic of CDK inhibitors).

Visualizing the Divergent Synthesis

The following diagram illustrates how Ethyl 5,6-dibromonicotinate serves as a branching point for two distinct kinase inhibitor classes.

G Start Ethyl 5,6-dibromonicotinate (Core Scaffold) Inter Intermediate A: C6-Amino-5-bromo-nicotinate (Via Regioselective SNAr) Start->Inter SNAr (Amine, 60°C) Regioselectivity >95:1 Naph 1,6-Naphthyridine Core (c-Met / AXL Targets) Inter->Naph 1. Reduction (Est -> Ald) 2. Condensation w/ Ketone Pyrido Pyrido[2,3-d]pyrimidine Core (CDK4/6 / PIM-1 Targets) Inter->Pyrido Cyclization w/ Urea or Formamide C5_Naph C5-Br retained for late-stage Suzuki coupling Naph->C5_Naph C5_Pyrido C5-Br retained for Solubilizing Group (R2) Pyrido->C5_Pyrido

Figure 1: Divergent synthesis pathways from Ethyl 5,6-dibromonicotinate. The C6-SNAr reaction is the critical first step, determining the "hinge binding" motif, while the C5-Br is preserved for pharmacokinetic optimization.

Critical Analysis of Alternatives

When designing a synthesis, one must weigh the cost of goods against chemical efficiency.

Alternative A: Ethyl 5,6-Dichloronicotinate[1]
  • Pros: Significantly cheaper (approx. 30-40% cost of dibromo). Stable to long-term storage.

  • Cons: The C5-Cl bond is notoriously sluggish in Suzuki couplings. It often requires expensive ligands (e.g., Buchwald ligands) or high catalyst loading (5-10% Pd), which complicates purification and removal of heavy metals—a critical quality attribute in drug development.

  • Verdict: Use for early-stage scale-up (kg scale) only after the route is fully optimized and if the specific C5-coupling works well with chlorides.

Alternative B: 2,6-Dichloro-3-nitropyridine
  • Pros: Highly reactive at C2/C6. The nitro group is a versatile handle for reduction to amines.

  • Cons: The nitro group is too reactive and can interfere with many reducing conditions used elsewhere in the synthesis. It lacks the ester handle required for the facile cyclization to 1,6-naphthyridines described above.

  • Verdict: Useful for simple pyridine inhibitors, but inferior for constructing bicyclic cores.

References

  • National Institutes of Health (NIH). (2024). Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors. PubMed Central. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (2019). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. Retrieved from [Link]

  • MDPI. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules. Retrieved from [Link]

  • ResearchGate. (2025). Highly Regioselective DABCO-Catalyzed Nucleophilic Aromatic Substitution (SNAr) Reaction of Methyl 2,6-Dichloronicotinate. Retrieved from [Link][1]

Sources

Green Metrics in Pyridine Scaffold Synthesis: A Comparative Guide for Ethyl 5,6-dibromonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 5,6-dibromonicotinate (CAS: 1216145-18-4) is a high-value pharmacophore, serving as a critical electrophilic scaffold in the synthesis of kinase inhibitors and agrochemicals. Its structural core—a pyridine ring functionalized with vicinal halogens and an ester moiety—presents a classic "atom economy vs. reactivity" conflict.

Traditional synthesis relies heavily on phosphorous-based halogenation (POBr₃) and acid chloride-mediated esterification (SOCl₂). While high-yielding, these routes generate stoichiometric quantities of hazardous inorganic waste (phosphoric acid, SO₂, HCl) and typically employ chlorinated solvents.

This guide objectively compares a Traditional Batch Protocol against a Green Catalytic Protocol . By shifting from stoichiometric activating agents to solid-acid catalysis and sustainable solvents (2-MeTHF), we demonstrate a pathway that reduces the E-factor by >60% without compromising purity.

Comparative Route Analysis

To provide a valid metric assessment, we analyze the final transformation: the esterification of 5,6-dibromonicotinic acid to Ethyl 5,6-dibromonicotinate. This step is often the bottleneck for purification and solvent waste.

Route A: The "Traditional" Activation (Baseline)
  • Mechanism: Acyl chloride formation followed by nucleophilic acyl substitution.

  • Reagents: Thionyl Chloride (SOCl₂) or Oxalyl Chloride; Ethanol.

  • Solvent: Dichloromethane (DCM) or Toluene.

  • Workup: Requires basic quench (NaHCO₃) to neutralize HCl/SO₂, generating significant aqueous saline waste.

Route B: The "Green" Catalytic Esterification (Optimized)
  • Mechanism: Fisher esterification driven by a reusable solid acid catalyst.

  • Reagents: Amberlyst-15 (H⁺ form); Ethanol (acts as reagent and solvent).

  • Solvent: Ethanol (Green) or 2-MeTHF (if co-solvent needed).

  • Workup: Filtration of catalyst (reusable) and solvent evaporation. No aqueous extraction required.

Green Chemistry Metrics: The Data

The following data is derived from modeled process mass intensity (PMI) calculations based on a 10g theoretical batch size.

MetricDefinitionRoute A (Traditional)Route B (Green Catalytic)Improvement
Atom Economy (AE) (MW Product / ∑MW Reagents) × 10048.2% (Loss of SO₂, HCl)86.4% (Loss of H₂O only)+38.2%
E-Factor kg Waste / kg Product18.5 4.2 4.4x Lower
Reaction Mass Efficiency (RME) (Mass Product / Mass Reagents) × 10042% 78% +36%
Solvent Score GSK/Chem21 RankingRed/Hazardous (DCM/Toluene)Green/Recommended (Ethanol)Safety Upgrade
Process Hazard Thermal/Chemical RiskHigh (Gas generation, Exotherm)Low (Passive reflux)Safety Upgrade

Analyst Note: The high E-factor in Route A is driven by the auxiliary base required to quench the acid chloride reaction and the biphasic extraction solvent volume. Route B eliminates the extraction step entirely.

Experimental Protocols

Protocol A: Traditional Thionyl Chloride Method (Reference)

For comparative baseline only. Not recommended for green compliance.

  • Setup: Charge a 100 mL RBF with 5,6-dibromonicotinic acid (10.0 mmol) and dry DCM (30 mL).

  • Activation: Cool to 0°C. Add Thionyl Chloride (12.0 mmol) dropwise followed by catalytic DMF (2 drops).

  • Reaction: Reflux for 2 hours until gas evolution ceases (Caution: SO₂/HCl release).

  • Quench: Cool to 0°C. Add absolute Ethanol (15.0 mmol) slowly. Stir for 1 hour.

  • Workup: Quench mixture into sat. NaHCO₃ (50 mL). Separate layers. Extract aqueous layer with DCM (2 x 20 mL).

  • Isolation: Dry organics over MgSO₄, filter, and concentrate in vacuo.

Protocol B: Optimized Solid-Acid Catalysis (Recommended)

Self-validating protocol with reusable catalyst.

  • Setup: Charge a 50 mL pressure tube or RBF with 5,6-dibromonicotinic acid (10.0 mmol).

  • Solvent/Reagent: Add absolute Ethanol (20 mL). Note: Ethanol serves as both reactant and green solvent.

  • Catalyst: Add Amberlyst-15 resin (20 wt% loading relative to substrate, ~600 mg).

  • Reaction: Heat to reflux (78°C) for 6-8 hours.

    • IPC Check: Monitor by TLC (30% EtOAc/Heptane). Product Rf ~0.6; Acid Rf ~0.1.

  • Workup: Filter the hot solution to recover Amberlyst-15 beads (wash beads with 5 mL cold EtOH for recycle).

  • Isolation: Concentrate the filtrate in vacuo to yield Ethyl 5,6-dibromonicotinate as a white/off-white solid.

    • Purification: If necessary, recrystallize from minimal hot Ethanol/Heptane (1:4).

Visualizing the Green Shift

The following diagrams illustrate the workflow efficiency and the decision logic for solvent selection, a critical component of the E-factor reduction.

Diagram 1: Synthesis Workflow & Waste Stream Comparison

G cluster_0 Route A: Traditional (SOCl2) cluster_1 Route B: Green Catalytic Start 5,6-Dibromonicotinic Acid StepA1 Activation (SOCl2/DCM) Start->StepA1 Toxic Solvents StepB1 Cat. Esterification (Amberlyst-15 / EtOH) Start->StepB1 Green Solvents Target Ethyl 5,6-dibromonicotinate WasteA1 Waste: SO2, HCl gas StepA1->WasteA1 StepA2 Quench (EtOH) StepA1->StepA2 StepA3 Aq. Workup (NaHCO3) StepA2->StepA3 StepA3->Target WasteA2 Waste: DCM, Brine, CO2 StepA3->WasteA2 Recycle Recycle Catalyst StepB1->Recycle Recover StepB2 Filtration & Evaporation StepB1->StepB2 Recycle->StepB1 StepB2->Target WasteB1 Waste: Water (Trace) StepB2->WasteB1

Caption: Comparison of unit operations. Route B eliminates gaseous waste and aqueous extraction, creating a linear, low-waste pathway.

Diagram 2: Solvent Selection Decision Logic (GSK/Chem21 Integration)

SolventLogic Input Select Solvent for Nicotinate Synthesis Q1 Is it Chlorinated? (DCM, DCE) Input->Q1 Stop1 AVOID (High EHS Risk) Q1->Stop1 Yes Q2 Is it Polar Aprotic? (DMF, NMP) Q1->Q2 No Stop2 RESTRICT (Reprotoxic/Difficult Recovery) Q2->Stop2 Yes Q3 Bio-derived / Recyclable? Q2->Q3 No Rec1 Ethanol (Preferred for Esters) Q3->Rec1 Reactant as Solvent Rec2 2-MeTHF (Preferred for Biphasic) Q3->Rec2 Hydrophobic Needs Rec3 Ethyl Acetate (General Purpose) Q3->Rec3 General

Caption: Decision tree based on GSK Solvent Sustainability Guides. Route B utilizes Ethanol (Green), bypassing red-flagged chlorinated solvents.

Expert Insights & Causality

Why the Green Route Works

The success of Route B relies on the Le Chatelier’s Principle . By using ethanol as both the solvent and the reagent, we drive the equilibrium toward the ester product without needing water-scavenging agents (like SOCl₂). The solid acid catalyst (Amberlyst-15) provides the necessary protons to activate the carbonyl carbon of the 5,6-dibromonicotinic acid without introducing soluble counter-ions that require washing out.

Scalability & Halogen Sensitivity

A critical concern with 5,6-dibromo species is the lability of the C-Br bonds.

  • Traditional Route Risk: Harsh reflux with SOCl₂ can lead to trace nucleophilic attack by chloride ions, leading to Cl/Br exchange impurities (e.g., Ethyl 5-bromo-6-chloronicotinate).

  • Green Route Benefit: The milder thermal profile (78°C max) and absence of strong nucleophiles (Cl⁻) in the catalytic route significantly preserve the halogen integrity, ensuring higher downstream purity for cross-coupling reactions.

References

  • Sheldon, R. A. (2017). "The E factor 25 years on: the rise of green chemistry and sustainability." Green Chemistry. [Link]

  • Prat, D., et al. (2016). "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry. [Link]

  • GSK Solvent Sustainability Guide . (2023). "Solvent Selection Guide." GSK/ACS Green Chemistry Institute. [Link]

  • Tan, X., et al. (2022). "Recent Advances in the Green Synthesis of Esters." Frontiers in Chemistry. [Link]

  • Anastas, P. T., & Warner, J. C. (1998). "Green Chemistry: Theory and Practice." Oxford University Press. [Link]

Safety Operating Guide

Personal protective equipment for handling Ethyl 5,6-dibromonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Handling Protocols for Ethyl 5,6-dibromonicotinate Role: Senior Application Scientist, Chemical Safety Division

Executive Safety Summary

Ethyl 5,6-dibromonicotinate is a halogenated pyridine derivative commonly utilized as a scaffold in the synthesis of complex pharmaceutical agents.[1] While specific toxicological data for this exact isomer is often limited in public repositories, the structural presence of a pyridine ring coupled with labile bromine atoms necessitates handling this compound with the rigor reserved for alkylating agents and potent sensitizers .

The Core Hazard: The primary risk is not merely acute toxicity, but delayed sensitization and mucous membrane irritation . As a solid, the dust is highly irritating to the respiratory tract; in solution, the lipophilic nature of the ethyl ester facilitates dermal absorption, potentially carrying the halogenated core into the bloodstream.

Operational Directive: Treat this compound as a Category 2 Skin/Eye Irritant and a Potential Sensitizer .[1] All handling must occur within a controlled engineering environment (Fume Hood).

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the enemy.[1] Based on Structure-Activity Relationships (SAR) with analogous brominated nicotinates (e.g., Ethyl 5-bromonicotinate, CAS 20986-40-7), the following hazard profile is the operational standard:

Hazard ClassGHS CodeOperational Implication
Skin Irritation H315 Direct contact causes inflammation; repeated exposure may lead to dermatitis.[1]
Eye Irritation H319 Dust/vapors can cause severe conjunctivitis.[1]
STOT-SE H335 Inhalation of dust triggers respiratory distress.[1]
Sensitization SuspectedHalogenated pyridines are known to induce allergic responses in sensitive individuals.[1]

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab attire."[1] The following matrix is specific to the physical state of the reagent.

A. Hand Protection (Glove Selection)

Rationale: Halogenated organic compounds can permeate thin nitrile rubber.[1] The ester group increases lipid solubility.[1]

  • Handling Solid (Weighing/Transfer):

    • Primary: Nitrile (Minimum thickness: 0.11 mm / 4 mil).[1]

    • Technique: Single glove is acceptable only if no organic solvents are present.[1]

  • Handling Solutions (Reaction/Work-up):

    • Primary: Double-gloving is mandatory.

    • Inner Layer: 4 mil Nitrile (Inspection layer).[1]

    • Outer Layer: 5-8 mil Nitrile or Neoprene (Barrier layer).[1]

    • Rationale: If the outer glove is compromised by solvent (e.g., DCM, THF), the inner glove provides the "retreat time" necessary to doff and wash.

B. Respiratory Protection

Rationale: The solid powder is often electrostatic and fine.[1]

  • Primary Control: Chemical Fume Hood (Face velocity: 100 fpm / 0.5 m/s).[1]

  • Secondary (If Hood Unavailable/Maintenance): NIOSH-approved N95 or P100 particulate respirator.[1] Note: Surgical masks offer zero protection against chemical dust.[1]

C. Eye & Body Protection
  • Eyes: Chemical Splash Goggles (ANSI Z87.1).[1] Safety glasses are insufficient due to the risk of airborne dust entering from the side.[1]

  • Body: Lab coat (100% cotton or Nomex; avoid synthetic blends that melt) + Closed-toe chemical-resistant shoes.[1]

Visualization: PPE Decision Logic

The following diagram illustrates the decision-making process for selecting the correct PPE based on the operational state.

PPE_Decision_Logic Start Start: Handling Ethyl 5,6-dibromonicotinate State_Check Determine Physical State Start->State_Check Solid_State Solid / Powder Form State_Check->Solid_State Weighing Liquid_State Solution / Reaction Mix State_Check->Liquid_State Synthesis Resp_Check Is Fume Hood Available? Solid_State->Resp_Check Solvent_Check Solvent Type? Liquid_State->Solvent_Check Hood_Yes Standard PPE: Nitrile Gloves (4 mil) Splash Goggles Work in Hood Resp_Check->Hood_Yes Yes Hood_No Escalated PPE: N95/P100 Respirator Nitrile Gloves Splash Goggles Resp_Check->Hood_No No (High Risk) Std_Solvent Standard Solvents (MeOH, EtOH) Solvent_Check->Std_Solvent Agg_Solvent Aggressive Solvents (DCM, DMF, THF) Solvent_Check->Agg_Solvent Glove_Std Double Nitrile Gloves (Change every 30 mins) Std_Solvent->Glove_Std Glove_Agg Laminate / Silver Shield Under Nitrile Agg_Solvent->Glove_Agg

Figure 1: Logic flow for selecting Personal Protective Equipment based on physical state and solvent environment.[1][2][3]

Operational Protocols

Protocol A: Weighing & Transfer (The Critical Step)

Most exposure incidents occur here due to static-induced dust dispersion.[1]

  • Preparation: Place an anti-static gun or static dissipative mat inside the fume hood.[1]

  • Taring: Tare the weigh boat before opening the reagent bottle.

  • Transfer: Use a disposable spatula.[1] Do not reuse spatulas to prevent cross-contamination of the stock bottle.[1]

  • Closure: Wipe the threads of the bottle with a Kimwipe dampened in ethanol before recapping.[1] This prevents the formation of crusty deposits that can aerosolize next time the bottle is opened.[1]

  • Decontamination: Immediately place the used weigh boat and Kimwipe into a solid hazardous waste bag inside the hood.

Protocol B: Spill Response

Scenario: 500mg of powder spilled on the benchtop.

  • Isolate: Alert nearby personnel. Do not breathe the dust.[1][2][4][5]

  • PPE Upgrade: If outside a hood, don an N95 respirator immediately.[1]

  • Containment: Cover the spill with a paper towel dampened with mineral oil or propylene glycol .[1]

    • Why? Water causes the powder to clump or hydrolyze; dry sweeping creates dust.[1] Oil traps the particles effectively.[1]

  • Cleanup: Wipe up the oil/powder slurry.[1] Follow with a soap and water wash.[1]

  • Disposal: All cleanup materials go into "Halogenated Organic Solid Waste."

Waste Disposal & Deactivation

Ethyl 5,6-dibromonicotinate must be segregated from general organic waste due to its halogen content.[1]

Waste StreamDescriptionProtocol
Solid Waste Contaminated gloves, weigh boats, paper towels.[1]Double-bag in clear polyethylene.[1] Label as "Halogenated Organic Solid - Toxic."[1]
Liquid Waste Mother liquors, reaction solvents.[1]Collect in "Halogenated Solvent" carboy (Red Can).[1] Do not mix with strong oxidizers (e.g., Nitric Acid) to prevent exothermic decomposition.[1]
Glassware Flasks, vials.[1]Rinse with Acetone -> Rinse with Ethanol -> Wash with detergent.[1] Collect first rinse as Halogenated Waste.[1]

Emergency Response Data

  • Skin Contact: Wash with soap and water for 15 minutes.[1] Do not use ethanol on the skin (it enhances absorption).[1]

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids.[1] Seek medical attention immediately—corneal damage from brominated compounds can be delayed.[1]

  • Inhalation: Move to fresh air. If wheezing occurs, medical observation is required for 24 hours to rule out delayed pulmonary edema.[1]

References

  • Sigma-Aldrich. (2025).[1][2] Safety Data Sheet: Pyridine Derivatives (General). Retrieved from [1]

  • Thermo Fisher Scientific. (2025).[1] Ethyl 5-bromonicotinate Safety Data Sheet.[1][5][6] Retrieved from [1]

  • National Institutes of Health (NIH). PubChem Compound Summary: Halogenated Pyridines.[1] Retrieved from

  • Ansell Healthcare. Chemical Resistance Guide: Permeation & Degradation Data.[1] Retrieved from

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[1] Retrieved from

Sources

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